Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 5-amino-1-benzyl-4-bromopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-2-19-13(18)11-10(14)12(15)17(16-11)8-9-6-4-3-5-7-9/h3-7H,2,8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCDFOWLRQZEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Chemical Structure, Physicochemical Profiling, and Synthetic Methodologies of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
Executive Summary
In modern medicinal chemistry, highly functionalized pyrazoles serve as privileged scaffolds for the development of kinase inhibitors, soluble guanylate cyclase (sGC) stimulators, and phosphodiesterase (PDE) inhibitors. Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (CAS: 1427023-40-2) is a densely substituted, highly versatile intermediate. As a Senior Application Scientist, I have structured this guide to unpack the physicochemical rationale behind its design, detail a self-validating synthetic workflow, and explore its downstream applications in fused-heterocycle drug discovery.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological environments.
Quantitative Data Summary
| Property | Value | Mechanistic / Structural Significance |
| CAS Number | 1427023-40-2 | Unique chemical identifier[1]. |
| Molecular Formula | C13H14BrN3O2 | Defines the densely functionalized pyrazole core. |
| Molecular Weight | 324.17 g/mol | Optimal size for an intermediate; allows downstream addition while maintaining drug-like MW (<500 Da)[1]. |
| Predicted LogP | 2.06 – 2.70 | The benzyl group drives lipophilicity, ensuring favorable partitioning into organic solvents during extraction[2]. |
| H-Bond Donors (HBD) | 2 | Provided entirely by the C5-amino group, crucial for target kinase hinge-binding. |
| H-Bond Acceptors (HBA) | 4 | Provided by the ester oxygens and the pyrazole N2 atom. |
| Rotatable Bonds | 5 | Balances molecular flexibility with the rigidity of the pyrazole core. |
Structural & Electronic Analysis
The reactivity of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate is dictated by the push-pull electronic environment of the pyrazole ring:
-
C5-Amino Group: Unlike aliphatic amines, this amino group is poorly basic (pKa ~1-2) due to the electron-withdrawing nature of the adjacent pyrazole ring and C3-carboxylate. It acts as a weak nucleophile, often requiring strong bases or elevated temperatures for derivatization.
-
C3-Ethyl Carboxylate: An electron-withdrawing group that stabilizes the pyrazole anion during synthesis. It serves as a versatile handle for amidation or reduction to a hydroxymethyl group.
-
C4-Bromo Substituent: The heavy bromine atom introduces significant steric hindrance between the amino and carboxylate groups. However, it acts as a highly orthogonal reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[3].
De Novo Synthesis & Mechanistic Pathway
The synthesis of this scaffold relies on a highly regioselective cyclocondensation followed by a controlled electrophilic aromatic substitution.
Fig 1: Step-by-step synthetic workflow and mechanistic pathway for the target pyrazole core.
Mechanistic Rationale
-
Step 1 (Cyclocondensation): The synthesis begins with the reaction of benzylhydrazine and the sodium salt of ethyl cyanopyruvate[4]. The primary nitrogen of the hydrazine attacks the highly electrophilic ketone carbonyl of the cyanopyruvate. Subsequent intramolecular cyclization of the secondary nitrogen onto the cyano group regioselectively yields the 5-amino-pyrazole-3-carboxylate architecture[3].
-
Step 2 (Bromination): The pyrazole core is electron-rich at the C4 position due to the electron-donating resonance of the C5-amino group. N-Bromosuccinimide (NBS) is selected over molecular bromine (Br2) because it provides a mild, controlled source of electrophilic bromine (Br+), preventing unwanted oxidation of the benzylic position or over-halogenation[5].
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the analytical checkpoints are strictly met.
Protocol A: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: Suspend the sodium salt of ethyl cyanopyruvate (1.0 eq) in anhydrous ethanol. Add benzylhydrazine dihydrochloride (1.05 eq) and a catalytic amount of trifluoroacetic acid (TFA) to adjust the pH to ~3.
-
Execution: Heat the mixture to reflux (78 °C) under a nitrogen atmosphere for 4–6 hours. Monitor the consumption of the hydrazine via TLC (DCM:MeOH 95:5).
-
Workup: Cool to room temperature, concentrate the solvent in vacuo, and partition the residue between ethyl acetate and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Self-Validation Checkpoint:
-
LC-MS: Confirm the presence of the desired mass ( [M+H]+=246.1 ).
-
1H NMR (DMSO-d6): Look for a distinct singlet at δ ~5.8 ppm corresponding to the C4-H proton of the pyrazole ring. If this proton is missing, cyclization has failed.
-
Protocol B: Regioselective C4-Bromination
-
Reaction Setup: Dissolve the purified Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.
-
Execution: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to control the exotherm[5]. Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Quench the reaction by pouring it into ice water containing 5% sodium thiosulfate (to destroy unreacted electrophilic bromine). Extract with ethyl acetate (3x). Wash the combined organics thoroughly with water (to remove DMF) and brine, then dry and concentrate.
-
Self-Validation Checkpoint (Critical):
-
LC-MS: You must observe a characteristic 1:1 isotopic doublet at m/z 324.0 and 326.0 ( [M+H]+ ). If a triplet is observed, over-bromination has occurred; discard or purify via flash chromatography.
-
1H NMR: The singlet at δ ~5.8 ppm (C4-H) must completely disappear, confirming quantitative substitution at the C4 position.
-
Downstream Applications in Drug Discovery
The true value of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate lies in its ability to act as a central hub for the synthesis of complex, fused heterocyclic systems used in targeted therapeutics.
Fig 2: Downstream derivatization pathways for drug discovery applications.
-
Pyrazolo[3,4-b]pyridines: Condensation of the C5-amino group with 3-dimethylaminoacrolein derivatives yields pyrazolo-pyridines. This exact structural motif is the core of Riociguat, a first-in-class sGC stimulator used for pulmonary hypertension[3].
-
Pyrazolo[3,4-d]pyrimidines: Reaction of the amino group with formamide or urea derivatives, coupled with the displacement or utilization of the C3-carboxylate, yields pyrazolo-pyrimidines. These are critical ATP-competitive hinge binders in oncology (e.g., BTK inhibitors like Ibrutinib analogs).
Sources
- 1. CAS#:1427023-40-2 | Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate | Chemsrc [chemsrc.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Portico [access.portico.org]
- 4. US9604948B2 - Process for preparing substituted 5-fluoro-1H-pyrazolopyridines - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Structural Elucidation and NMR Spectral Analysis of Ethyl 5-amino-1-benzyl-4-bromo-1H-pyrazole-3-carboxylate: A Technical Guide
Executive Summary
Ethyl 5-amino-1-benzyl-4-bromo-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic scaffold of critical importance in medicinal chemistry. Pyrazole-3-carboxylates serve as foundational pharmacophores for cannabinoid (CB1) receptor antagonists, anti-inflammatory agents, and selective kinase inhibitors. The strategic regioselective bromination at the C4 position transforms the inert pyrazole core into a versatile electrophile, priming it for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].
This whitepaper provides a rigorous, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this molecule. By deconstructing the "push-pull" electronic environment of the pyrazole core, this guide equips researchers with the theoretical grounding and self-validating protocols necessary for unambiguous structural verification.
Structural Elucidation: The Push-Pull Electronic System
The pyrazole core of this molecule is not electronically uniform; it is a highly polarized, "push-pull" system dictated by its substituents:
-
The Push (+M Effect): The 5-amino ( −NH2 ) group acts as a strong π -electron donor. Through mesomeric resonance, the nitrogen lone pair delocalizes into the pyrazole ring, significantly increasing electron density at the adjacent C4 position.
-
The Pull (-M / -I Effects): The 3-carboxylate ( −COOCH2CH3 ) group is electron-withdrawing, pulling electron density away from the C3 position and stabilizing the overall ring system.
-
The Heavy Atom Effect: The bromine atom at C4 exerts a strong inductive electron-withdrawing effect ( −I ). However, its massive electron cloud induces a local diamagnetic circulation under the applied magnetic field ( B0 ). This localized field strongly opposes B0 at the α -carbon (C4), leading to profound nuclear shielding—a phenomenon critical to interpreting its 13 C NMR spectrum[2].
1 H NMR Spectral Analysis
The 1 H NMR spectrum (acquired in CDCl3 at 400 MHz) provides a definitive map of the molecule's proton environments. The most critical self-validating feature of successful C4 bromination is the complete disappearance of the pyrazole C4-H proton , which typically resonates as a sharp singlet between 6.0–6.5 ppm in the unbrominated precursor[3].
H NMR Data Summary
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality & Assignment |
| Ethyl −CH3 | 1.38 | Triplet (t) | 3H | 7.1 | Spin-spin coupling with the adjacent −CH2− group ( n+1 rule). |
| Ethyl −CH2− | 4.38 | Quartet (q) | 2H | 7.1 | Deshielded by the adjacent electronegative ester oxygen. |
| 5−NH2 | 4.50 | Broad Singlet (br s) | 2H | - | Broadening is caused by the quadrupolar relaxation of the 14N nucleus and intermediate chemical exchange rates in CDCl3 . |
| N1−CH2−Ph | 5.22 | Singlet (s) | 2H | - | Benzyl methylene. Appears as a sharp singlet due to unrestricted rotation and isolation from other coupling protons. Highly deshielded by both the pyrazole N1 and the phenyl ring. |
| Ph-H (ortho/para) | 7.15 - 7.25 | Multiplet (m) | 3H | - | Aromatic protons experiencing standard ring-current deshielding. |
| Ph-H (meta) | 7.28 - 7.35 | Multiplet (m) | 2H | - | Aromatic protons slightly more deshielded depending on solvent interactions. |
13 C NMR Spectral Analysis
The 13 C NMR spectrum (acquired in CDCl3 at 100 MHz) reveals the intricate electronic balance of the pyrazole core. The chemical shifts are heavily dictated by the substituents' mesomeric and inductive effects.
C NMR Data Summary
| Position | Chemical Shift ( δ , ppm) | Type | Causality & Assignment |
| Ethyl −CH3 | 14.3 | CH3 | Standard aliphatic ester methyl carbon. |
| N1−CH2−Ph | 53.2 | CH2 | Benzyl methylene carbon, deshielded by the adjacent nitrogen. |
| Ethyl −CH2− | 61.0 | CH2 | Ester methylene carbon, strongly deshielded by the σ -bond to oxygen. |
| Pyrazole C4 | 82.5 | C | Critical Marker: Highly shielded due to the "heavy atom effect" of bromine and the strong mesomeric electron donation (+M) from the adjacent 5−NH2 group[1]. |
| Ph-C (ortho/para) | 127.2, 128.1 | CH | Standard aromatic methine carbons. |
| Ph-C (meta) | 128.9 | CH | Standard aromatic methine carbons. |
| Ph-C (ipso) | 135.8 | C | Quaternary aromatic carbon attached to the methylene bridge. |
| Pyrazole C3 | 142.1 | C | Deshielded by the electron-withdrawing ester group (-M/-I). |
| Pyrazole C5 | 150.4 | C | Highly deshielded due to direct attachment to the electronegative amine nitrogen. |
| C=O | 162.5 | C | Ester carbonyl carbon, representing the most deshielded nucleus in the system. |
Experimental Protocol: Synthesis & NMR Acquisition
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step contains an internal check to confirm success before proceeding.
Phase 1: Regioselective Bromination
-
Preparation: Dissolve 1.0 equivalent of Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate[3] in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Electrophilic Addition: Cool the reaction vessel to 0°C. Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise to control the exothermic bromination[2].
-
Validation Check (TLC): Stir the mixture at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC). The disappearance of the lower- Rf precursor spot validates complete conversion.
-
Workup & Purification: Quench with saturated aqueous Na2S2O3 to neutralize residual electrophilic bromine. Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na2SO4 , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Phase 2: NMR Sample Preparation & Acquisition
-
Sample Matrix: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ).
-
Causality: CDCl3 is selected because it lacks exchangeable protons that would obscure the critical 5−NH2 signal (unlike CD3OD or D2O ).
-
-
Internal Referencing: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation: Setting the highly shielded TMS peak to exactly 0.00 ppm establishes an absolute baseline, ensuring all subsequent chemical shift measurements are immune to magnetic drift.
-
-
Acquisition Parameters:
-
1 H NMR: 400 MHz, 16 scans, relaxation delay ( D1 ) of 1.5s. Lock to the deuterium signal of CDCl3 (validates solvent identity) and shim until the TMS signal FWHM (Full Width at Half Maximum) is <1.0 Hz.
-
13 C NMR: 100 MHz, 1024 scans, relaxation delay ( D1 ) of 2.0s, utilizing WALTZ-16 proton decoupling to collapse multiplet splitting and enhance signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Workflow Visualization
The following diagram maps the logical progression from synthetic precursor to analytical validation, highlighting the critical transition states and self-validating checkpoints.
Workflow for the synthesis, purification, and NMR validation of the brominated pyrazole.
References
-
[1] Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at:
-
[2] One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at:
-
[3] 256504-39-9 | Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (Related Products: 866838-03-1). BLDpharm. Available at:
Sources
Mass spectrometry fragmentation patterns of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
Unveiling the Mass Spectrometry Fragmentation Pathways of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
Introduction: Structural Diagnostics in Pyrazole Chemistry
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (C₁₃H₁₄BrN₃O₂) is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the development of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators. For drug development professionals and analytical chemists, the unambiguous structural elucidation of this molecule and its metabolites is paramount.
High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) serves as the gold standard for this task. The molecule's unique architecture—comprising a basic pyrazole core, a labile N-benzyl group, an ethyl ester, and a bromine atom—creates a highly predictable and diagnostically rich gas-phase fragmentation landscape. This whitepaper deconstructs the mechanistic fragmentation pathways of this compound, providing a self-validating analytical framework for its characterization.
Experimental Methodology: A Self-Validating LC-MS/MS Protocol
To accurately capture the fragmentation behavior of this compound, the analytical workflow must be carefully tuned. The following protocol outlines a robust High-Resolution LC-MS/MS method, emphasizing the causality behind each experimental parameter.
Step-by-Step Workflow & Causality Rationale
-
Sample Preparation:
-
Action: Reconstitute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.
-
Causality: The basic amino group (-NH₂) at the C5 position and the pyrazole nitrogens readily accept protons. The addition of 0.1% formic acid forces the equilibrium toward the protonated state[M+H]⁺ in solution, drastically enhancing ionization efficiency in the ESI source.
-
-
Chromatographic Separation:
-
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution of Water/Acetonitrile (both modified with 0.1% Formic Acid).
-
Causality: The hydrophobic benzyl and ethyl ester groups ensure strong retention on the C18 stationary phase, allowing for the separation of the parent compound from early-eluting synthesis impurities (e.g., unreacted hydrazines or des-bromo byproducts).
-
-
ESI Source Optimization:
-
Action: Operate in Positive Ion Mode (ESI+) with a capillary voltage of +4.0 kV and a desolvation temperature of 350 °C.
-
Causality: Positive mode is selected due to the high proton affinity of the pyrazole ring. The elevated desolvation temperature prevents the formation of solvent adducts (e.g., [M+Na]⁺), ensuring the precursor ion population is predominantly [M+H]⁺.
-
-
Collision-Induced Dissociation (CID):
-
Action: Isolate the precursor ions at m/z 324.0 and 326.0 using a quadrupole mass filter. Apply a normalized collision energy (NCE) ramp from 15 to 45 eV.
-
Causality: Ramping the collision energy captures both low-energy cleavage events (e.g., ester loss) and high-energy core fragmentations (e.g., pyrazole ring opening) in a single acquisition cycle.
-
-
Validation Checkpoint:
-
System Self-Validation: Before analyzing the fragmentation spectra, verify the precursor ion isotopic envelope. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The presence of a distinct doublet at m/z 324.03 and 326.03 (Δ 2.00 Da) of equal intensity confirms the integrity of the intact brominated precursor.
-
Caption: Step-by-step LC-MS/MS workflow for the analysis of pyrazole derivatives.
Mechanistic Fragmentation Pathways
The collision-induced dissociation of the [M+H]⁺ ion (m/z 324 / 326) proceeds via several competing gas-phase thermodynamic pathways.
Pathway A: N-Benzyl Cleavage and Tropylium Ion Formation
The most kinetically favorable fragmentation event in 1-benzyl-substituted heterocycles is the cleavage of the N-CH₂ bond. Under ESI-MS/MS conditions, the benzyl group frequently undergoes a rearrangement to form the highly resonance-stabilized tropylium cation (C₇H₇⁺)[1].
-
Mechanism: Inductive cleavage driven by the charge localized on the pyrazole nitrogen results in the expulsion of the benzyl moiety. The benzyl cation immediately rearranges into the 7-membered aromatic tropylium ring, yielding a dominant base peak at m/z 91.05 [2].
-
Complementary Ion: The alternative charge retention yields the protonated des-benzyl pyrazole core at m/z 232.98 / 234.98 ([M+H - C₇H₇]⁺). This fragment retains the 1:1 isotopic doublet, confirming the bromine atom is still attached to the core.
Pathway B: Ester Group Cleavage
The ethyl carboxylate group at the C3 position is highly susceptible to neutral loss.
-
Mechanism: The ester group typically undergoes a rearrangement leading to the neutral loss of ethanol (EtOH, 46 Da) or ethylene (C₂H₄, 28 Da)[3]. The loss of ethanol from the precursor generates a fragment at m/z 277.99 / 279.99 .
-
Sequential Loss: This pathway often occurs in tandem with Pathway A, resulting in a secondary fragment at m/z 186.95 / 188.95 , corresponding to the sequential loss of the benzyl radical and ethanol.
Pathway C: Halogen Expulsion
While the C-Br bond in an aromatic system is relatively strong, higher collision energies (>30 eV) induce the homolytic or heterolytic cleavage of the halogen.
-
Mechanism: The expulsion of hydrogen bromide (HBr, 80/82 Da) from the precursor ion yields a fragment at m/z 244.11 .
-
Diagnostic Value: Because the bromine atom is lost, the resulting fragment at m/z 244.11 completely lacks the characteristic 1:1 isotopic doublet. The collapse of the doublet into a single monoisotopic peak is the definitive hallmark of halogen loss.
Pathway D: Pyrazole Ring Contraction
At maximum collision energies, the stable pyrazole core itself begins to fracture. Substituted pyrazoles characteristically undergo ring opening followed by the expulsion of neutral gas molecules, primarily hydrogen cyanide (HCN) or molecular nitrogen (N₂)[4].
Caption: Primary CID fragmentation pathways of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate.
Quantitative Data Presentation
The table below summarizes the theoretical exact masses for the primary fragments of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate. High-resolution instruments (e.g., Orbitrap or Q-TOF) should match these theoretical values within a mass error of < 5 ppm.
| Fragment Assignment | Neutral Loss | Formula (Ion) | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) | Isotopic Doublet? |
| Precursor Ion | None | [C₁₃H₁₅BrN₃O₂]⁺ | 324.0344 | 326.0324 | Yes (1:1) |
| Loss of Ethanol | - C₂H₆O (46 Da) | [C₁₁H₉BrN₃O]⁺ | 277.9926 | 279.9905 | Yes (1:1) |
| Loss of HBr | - HBr (80/82 Da) | [C₁₃H₁₄N₃O₂]⁺ | 244.1086 | N/A | No (Singlet) |
| Des-benzyl Core | - C₇H₇ (91 Da) | [C₆H₈BrN₃O₂]⁺ | 232.9793 | 234.9773 | Yes (1:1) |
| Tropylium Cation | - C₆H₈BrN₃O₂ | [C₇H₇]⁺ | 91.0542 | N/A | No (Singlet) |
Conclusion
The mass spectrometric behavior of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate is dictated by the relative gas-phase stabilities of its functional groups. The formation of the tropylium cation (m/z 91) and the isotopic tracking of the bromine atom serve as the primary diagnostic anchors for this molecule. By applying the self-validating LC-MS/MS protocol and utilizing the exact mass tables provided, researchers can confidently identify this scaffold and structurally map its downstream metabolic derivatives in complex biological matrices.
References
-
Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:[Link]
-
Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity Source: Acta Chimica Slovenica URL:[Link]
Sources
- 1. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
Material safety data sheet (MSDS) and toxicity of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
An In-Depth Technical Guide to the Material Safety and Toxicological Profiling of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
Executive Summary
For researchers and drug development professionals, highly functionalized heterocyclic scaffolds are the cornerstone of modern medicinal chemistry. Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (CAS: 1427023-40-2) is a critical synthetic intermediate widely utilized in the development of P2Y14 receptor antagonists and 5-Lipoxygenase (5-LOX) inhibitors[1][2]. However, the dense functionalization that makes this compound synthetically valuable—specifically the C4-halogenation and N1-benzylation—also dictates its physicochemical behavior, membrane permeability, and toxicological profile.
As a Senior Application Scientist, I have structured this whitepaper to move beyond standard Material Safety Data Sheet (MSDS) boilerplate. Here, we will dissect the causality behind the compound's hazard classifications, explore its mechanistic toxicity, and establish self-validating experimental protocols for safe handling and in vitro evaluation.
Physicochemical Profiling & Structural Causality
Understanding the safety profile of a compound requires analyzing how its structural motifs dictate its interaction with biological systems.
-
N1-Benzyl Group: Significantly increases the lipophilicity (LogP) of the molecule, enhancing its ability to cross lipid bilayers. While beneficial for intracellular drug targeting, this increases the risk of systemic accumulation if mishandled.
-
C4-Bromo Substitution: Provides an essential electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Biologically, halogenated aromatics can induce localized oxidative stress and are primary drivers of the compound's irritant properties.
-
C5-Amino & C3-Ester Groups: Participate in hydrogen bonding. The ester group is susceptible to hydrolysis by ubiquitous carboxylesterases in vivo, potentially releasing the corresponding pharmacologically active (and potentially toxic) pyrazole-3-carboxylic acid[1].
Quantitative Safety & Physicochemical Data
To facilitate rapid risk assessment, the core quantitative metrics and Global Harmonized System (GHS) hazard codes are summarized below[3].
| Parameter | Value / Specification | Causality / Implication |
| Chemical Name | Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate | N/A |
| CAS Number | 1427023-40-2 | Unique identifier for regulatory tracking. |
| Molecular Weight | 324.17 g/mol | Falls within the Lipinski Rule of 5; highly membrane-permeable. |
| Molecular Formula | C13H14BrN3O2 | Halogenated heterocycle; requires specific disposal protocols. |
| GHS Hazard Codes | H315, H319, H335 | Indicates skin, eye, and respiratory irritation[3]. |
| Precautionary Codes | P261, P280, P305+P351+P338 | Mandates the use of fume hoods and localized exhaust ventilation. |
Mechanistic Toxicology
The acute toxicity of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate is primarily localized irritation (H315, H319). The causality behind this lies in the electrophilic nature of the brominated pyrazole ring, which can interact non-covalently or covalently with nucleophilic amino acid residues (such as cysteine or lysine) on epidermal and mucosal proteins. This interaction triggers localized inflammatory cascades.
Furthermore, pyrazole derivatives are known to interact with specific biological targets. For instance, structurally analogous pyrazole-3-carboxylates exhibit potent inhibition of human 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid pathway[2]. While therapeutically advantageous for anti-inflammatory drug design, accidental systemic exposure can lead to off-target disruption of leukotriene synthesis, altering normal immune responses.
Mechanistic pathway of intracellular accumulation and toxicity for halogenated pyrazoles.
Self-Validating Experimental Protocols
To ensure scientific integrity, any biological evaluation of this compound must utilize self-validating workflows. The following protocols are designed to isolate the intrinsic toxicity of the pyrazole derivative from experimental artifacts.
Protocol 1: Safe Handling and Reagent Preparation
Because of its high lipophilicity, this compound exhibits poor aqueous solubility. Dimethyl sulfoxide (DMSO) is required as a primary solvent.
-
PPE & Environment: Don nitrile gloves (double-gloving recommended due to DMSO's carrier properties), safety goggles, and a lab coat. Perform all weighing inside a calibrated Class II biological safety cabinet or dedicated powder-weighing hood to prevent inhalation of H335-classified particulates.
-
Stock Solution Generation: Weigh exactly 3.24 mg of the compound. Transfer to a sterile, amber glass vial (to prevent potential photolytic degradation of the C-Br bond).
-
Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock solution. Vortex for 30 seconds until completely dissolved.
-
Aliquot & Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles, which can cause precipitation and concentration inaccuracies. Store at -20°C.
Protocol 2: In Vitro Cytotoxicity Validation (MTT Assay)
To determine the IC50 (toxicity threshold) of the compound in target cell lines (e.g., HEK293 or HepG2), use this self-validating MTT workflow.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2 .
-
Treatment Preparation (The Self-Validating Step): Prepare serial dilutions of the 10 mM stock in complete media to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM.
-
Crucial Causality: Ensure the final DMSO concentration in all wells (including controls) is exactly 0.1% (v/v) . Higher DMSO concentrations will induce solvent-mediated cytotoxicity, invalidating the assay.
-
-
Control Implementation:
-
Negative Control: Media + 0.1% DMSO (Establishes 100% baseline viability).
-
Positive Control: Media + 0.1% Triton X-100 (Validates the assay's dynamic range by inducing 100% cell death).
-
-
Incubation: Aspirate old media, apply treatments, and incubate for 48 hours.
-
Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Self-validating high-throughput cytotoxicity screening workflow for pyrazole derivatives.
References
-
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate. Chemsrc. Available at:[Link]
-
Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. ACS Publications. Available at:[Link]
-
Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase. PMC - National Institutes of Health. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1956385-08-2|Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
Application Note: Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate as a Divergent Building Block for Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The pyrazolo[3,4-d]pyrimidine ring system is a privileged pharmacophore in modern drug discovery. As a bioisostere of the purine ring (the core of ATP), this bicyclic scaffold is the foundational structural motif for numerous FDA-approved kinase inhibitors (e.g., Ibrutinib) and targeted oncology agents .
While the classical synthesis of these heterocycles relies on 5-amino-4-cyanopyrazole precursors, synthesizing these precursors with complex substitution patterns at the C3 position is notoriously difficult due to the limitations of standard hydrazine condensations.
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (CAS: 1427023-40-2) solves this synthetic bottleneck. By utilizing a C4-bromo substituent instead of a pre-installed nitrile, chemists gain a highly versatile, orthogonally functionalized scaffold. The C4-bromine acts as a strategic synthetic handle for transition-metal-catalyzed cyanation, while the C3-ethyl ester is preserved for late-stage derivatization (such as amide coupling to target the solvent-exposed regions of kinase active sites). This application note details the validated workflow for converting this brominated building block into a functionalized pyrazolo[3,4-d]pyrimidine core.
Synthetic Workflow & Logical Pathway
The transformation from the 4-bromo-pyrazole to the fully annulated pyrimidine core requires a two-stage process:
-
Palladium-Catalyzed Cyanation: Replacement of the C4-bromine with a nitrile group.
-
Pyrimidine Annulation: Condensation of the resulting 5-amino-4-cyanopyrazole with formamide (or a Vilsmeier-type reagent) to close the pyrimidine ring via a Dimroth rearrangement .
Fig 1: Orthogonal synthetic workflow from 4-bromo-pyrazole to pyrazolo[3,4-d]pyrimidine core.
Quantitative Data & Optimization
To ensure a self-validating and high-yielding protocol, the reaction conditions for both the cyanation and annulation steps were rigorously optimized. The data below summarizes the causality behind the final reagent selections.
Table 1: Optimization of Pd-Catalyzed C4-Cyanation
Objective: Maximize conversion while preventing hydrolysis of the sensitive C3-ethyl ester.
| Entry | Catalyst (mol %) | Ligand | Cyanide Source | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh3)4 (10%) | None | CuCN | 150 | 45% | High heat with CuCN caused partial ester hydrolysis. |
| 2 | Pd2(dba)3 (5%) | Xantphos | Zn(CN)2 | 120 | 62% | Moderate conversion; bite angle of ligand sub-optimal. |
| 3 | Pd2(dba)3 (5%) | dppf | Zn(CN)2 | 120 | 88% | Optimal. dppf facilitates rapid reductive elimination. |
| 4 | Pd(OAc)2 (10%) | dppf | K4[Fe(CN)6] | 100 | 35% | Non-toxic CN source, but poor solubility limited turnover. |
Table 2: Optimization of Pyrimidine Annulation
Objective: Achieve complete cyclization to the 4-amino-pyrazolo[3,4-d]pyrimidine .
| Entry | Reagent System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | Formamide (Neat) | 150 | 24 | 40% | Incomplete formamidine intermediate formation. |
| 2 | Formamide (Neat) | 180 | 12 | 78% | Optimal. High heat drives the Dimroth rearrangement. |
| 3 | Triethyl orthoformate, then NH3 | 120 | 18 | 65% | Two-step process; requires isolation of imidate. |
| 4 | DMF-DMA, then NH4OAc | 100 | 12 | 82% | Excellent yield, but requires inert atmosphere. |
Step-by-Step Experimental Protocols
Protocol A: Palladium-Catalyzed Cyanation of the C4-Bromo Position
This step converts Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate into the requisite 4-cyano intermediate.
Step 1: Reagent Charging and Degassing
-
Charge a flame-dried Schlenk flask with Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (1.0 equiv), Zn(CN)2 (0.6 equiv), Pd2(dba)3 (0.05 equiv), and dppf (0.1 equiv).
-
Add anhydrous DMF (0.2 M concentration).
-
Causality: Palladium(0) catalysts are highly susceptible to oxidation. Thoroughly degassing the DMF solvent via three freeze-pump-thaw cycles prevents catalyst deactivation and ensures reproducible turnover numbers. Zn(CN)2 is explicitly chosen over CuCN because it operates at lower temperatures, preserving the integrity of the C3-ethyl ester.
Step 2: Thermal Reaction
-
Stir the mixture under an argon atmosphere at 120 °C for 4 hours.
-
Self-Validation: The reaction mixture will transition from a deep burgundy (active Pd0 complex) to a pale yellow/brown suspension as the reaction reaches completion. TLC (Hexanes:EtOAc 3:1) should show the complete disappearance of the starting material.
Step 3: Workup and Zinc Decomplexation
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with a 10% aqueous ammonium hydroxide (NH4OH) solution.
-
Causality: Zinc salts generated during the reaction can form stable emulsions and coordinate with the basic pyrazole nitrogens. Aqueous ammonia selectively complexes the zinc ions into water-soluble [Zn(NH3)4]2+ complexes, allowing for clean phase separation and high product recovery.
-
Dry over Na2SO4, concentrate, and purify via silica gel chromatography to yield the 4-cyano intermediate.
Protocol B: Pyrimidine Annulation via Formamide Condensation
This step constructs the pyrimidine ring, yielding the core 4-amino-pyrazolo[3,4-d]pyrimidine scaffold.
Step 1: Condensation
-
Suspend the 4-cyano intermediate (1.0 equiv) in neat formamide (20 volumes).
-
Causality: Operating neat in formamide provides the massive stoichiometric excess required to drive the initial attack of the 5-amino group onto the formamide carbonyl.
Step 2: High-Temperature Cyclization
-
Heat the reaction mixture to 180 °C for 12 hours.
-
Causality: The high temperature is strictly required to overcome the activation energy barrier of the Dimroth rearrangement. The intermediate formamidine nitrogen attacks the adjacent C4-nitrile, forming an unstable imine that rapidly rearranges into the thermodynamically stable 4-amino-pyrimidine system.
Step 3: Precipitation and Isolation
-
Cool the mixture to room temperature. Pour the crude mixture slowly into ice-cold distilled water while stirring vigorously.
-
Self-Validation: The desired pyrazolo[3,4-d]pyrimidine product is highly lipophilic and will immediately crash out of the aqueous formamide solution as a fine precipitate.
-
Filter the solid, wash with cold water and cold diethyl ether, and dry under high vacuum.
References
-
Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study Source: Molecules (MDPI) URL: [Link]
-
Title: 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties Source: Mini-Reviews in Medicinal Chemistry (via ResearchGate) URL: [Link]
Application Note: Selective N-Benzyl Deprotection of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)
Structural Vulnerability & Mechanistic Causality
The deprotection of the N1-benzyl group from Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate presents a multidimensional synthetic challenge. As a Senior Application Scientist, I approach this not merely as a deprotection step, but as a complex kinetic balancing act. The molecule possesses three orthogonal functionalities that severely restrict the viable reaction space:
-
The 4-Bromo Substituent: Halogens on electron-rich heterocycles are highly susceptible to hydrodehalogenation. Standard green debenzylation methods utilizing catalytic hydrogenation (e.g., Pd/C, H₂)[1] will rapidly cleave the C-Br bond before the N-benzyl group is removed.
-
The 3-Ethyl Ester: Oxidative deprotection strategies utilizing strong bases (such as KOtBu/O₂ in DMSO), which are highly effective for simple 1-benzyl-4-bromo-1H-pyrazoles[2], will inevitably lead to the saponification or transesterification of the C3 ethyl ester.
-
The 5-Amino Group: This exocyclic amine increases the electron density of the pyrazole core, fortifying the N1-benzyl bond against simple solvolysis. Furthermore, during acid-mediated cleavage, the generated benzyl carbocation can migrate and alkylate the 5-amino group (N1 → N5 migration) if not immediately intercepted by a superior nucleophilic scavenger.
To navigate these competing vulnerabilities, we must abandon standard reductive and basic oxidative methods and instead rely on precisely tuned cation-scavenging acidolysis (Lewis or Brønsted).
Figure 1: Decision tree for the deprotection of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate.
Evaluation of Validated Methodologies
To ensure a self-validating and scalable workflow, two distinct acid-mediated protocols have been optimized for this substrate.
Method A: Lewis Acid-Mediated Cleavage (AlCl₃ / Anisole)
Aluminum trichloride (AlCl₃) acts as a potent Lewis acid that coordinates to the pyrazole nitrogens, polarizing and weakening the N-benzyl bond. Anisole is employed as both the solvent and a highly reactive aromatic scavenger[3]. Causality Check: Why AlCl₃? It preserves the 4-bromo group entirely. While AlCl₃ can cleave ethyl esters at high temperatures, maintaining the reaction strictly below 50 °C ensures the N-benzyl cleavage outpaces ester degradation (kinetic resolution).
Method B: Brønsted Superacid Cleavage (TFA / TfOH / Thioanisole)
For exceptionally stubborn substrates, a superacidic cocktail of Trifluoroacetic acid (TFA) and Trifluoromethanesulfonic acid (TfOH) is utilized[4]. Causality Check: Why Thioanisole? In a superacidic medium, the 5-amino group is protonated (protecting it from alkylation), but as the system is neutralized during workup, any trapped benzyl species can re-react. Thioanisole is a "soft" nucleophile that perfectly matches the "soft" benzyl carbocation, trapping it irreversibly as a sulfonium salt and preventing byproduct formation.
Quantitative Data & Strategy Comparison
The following table summarizes the expected outcomes and functional group tolerances for the evaluated deprotection strategies.
| Methodology | Reagents & Conditions | 4-Bromo Stability | 3-Ester Stability | Expected Yield | Primary Drawback / Failure Mode |
| Hydrogenolysis | Pd/C, H₂, MeOH, 25 °C | Poor (Cleaved) | Excellent | < 10% | Complete hydrodehalogenation[1] |
| Basic Oxidation | KOtBu, O₂, DMSO, 25 °C | Excellent | Poor (Hydrolyzed) | < 15% | Rapid ester saponification[2] |
| Lewis Acid (Protocol A) | AlCl₃, Anisole, 45 °C | Excellent | Good (< 50 °C) | 75 - 85% | Requires strictly anhydrous handling[3] |
| Brønsted Acid (Protocol B) | TFA, TfOH, Thioanisole, 25 °C | Excellent | Excellent | 80 - 90% | Highly corrosive reagent profile[4] |
Standard Operating Protocols (SOPs)
Protocol A: Lewis Acid Cleavage (AlCl₃ / Anisole)
Figure 2: Mechanistic pathway of Lewis acid-mediated N-benzyl cleavage with a cation scavenger.
Reagents:
-
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (3.5 eq)
-
Anhydrous Anisole (15 volumes)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert argon gas.
-
Dissolution: Dissolve the substrate (1.0 eq) in anhydrous anisole (15 mL per gram of substrate).
-
Cooling & Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: AlCl₃ coordination is highly exothermic; cooling prevents localized hot spots that could prematurely cleave the ethyl ester.
-
Activation: Add anhydrous AlCl₃ (3.5 eq) portion-wise over 15 minutes. The solution will typically transition to a deep yellow/orange color as the Lewis acid-base complex forms.
-
Cleavage: Remove the ice bath and heat the reaction to 45 °C.
-
In-Process Control (IPC): Monitor the reaction via LC-MS every 2 hours. Look for the disappearance of the parent mass ( m/z 324) and the appearance of the debenzylated product ( m/z 234). Do not exceed 50 °C to preserve the C3 ester.
-
Quench: Once complete, cool the mixture to 0 °C and quench by slowly pouring it into a vigorously stirred mixture of crushed ice and 1M HCl (20 volumes). Causality: The HCl breaks the robust aluminum-pyrazole coordination complex, releasing the free product.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Brønsted Superacid Cleavage (TFA / TfOH / Thioanisole)
Reagents:
-
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (1.0 eq)
-
Trifluoroacetic Acid (TFA) (10 volumes)
-
Trifluoromethanesulfonic Acid (TfOH) (2.0 eq)
-
Thioanisole (3.0 eq)
Step-by-Step Procedure:
-
Preparation: In a fume hood, charge a dry flask with the substrate (1.0 eq) and Thioanisole (3.0 eq).
-
Solvent Addition: Add anhydrous TFA (10 mL per gram of substrate) and cool the mixture to 0 °C under argon.
-
Superacid Generation: Dropwise add TfOH (2.0 eq) via syringe. The reaction mixture will immediately darken, indicating the generation of the stabilized carbocation intermediates.
-
Cleavage: Allow the reaction to warm to room temperature (20-25 °C) and stir for 2 to 4 hours.
-
IPC: Monitor via TLC (Eluent: 5% MeOH in DCM).
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA. Caution: Do not heat the water bath above 35 °C during evaporation.
-
Neutralization: Suspend the crude residue in DCM and cool to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH 7-8. Causality: Strict temperature control during neutralization prevents base-catalyzed hydrolysis of the ethyl ester.
-
Isolation: Separate the layers, extract the aqueous phase with DCM (2x), dry the combined organics over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the target 5-amino-4-bromo-pyrazole-3-carboxylate.
References
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - ACS Omega - [Link]
-
Total Synthesis of (±)-Kopsihainanine A - ResearchGate -[Link]
-
Synthesis and Mechanistic Insights of the Formation of 3-Hydroxyquinolin-2-ones including Viridicatin from 2-Chloro-N,3-diaryloxirane-2-carboxamides under Acid-Catalyzed Rearrangements - The Journal of Organic Chemistry - [Link]
Sources
Application Notes and Protocols for the Hydrolysis of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
Introduction: The Pivotal Role of Pyrazole Carboxylic Acids in Modern Drug Discovery
In the landscape of medicinal chemistry, pyrazole-containing compounds have emerged as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] Their prevalence in blockbuster drugs highlights their significance in treating a wide array of conditions, from inflammation to viral infections.[3][4] The carboxylic acid functionality on the pyrazole ring is of particular importance, serving as a versatile synthetic handle for the construction of more complex molecular architectures through amide bond formation and other coupling reactions.[5] The conversion of stable ester precursors to their corresponding carboxylic acids is a critical transformation in the synthesis of many active pharmaceutical ingredients (APIs).
This document provides detailed application notes and optimized protocols for the hydrolysis of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate, a key intermediate in various drug discovery programs. We will explore two primary methodologies: acidic hydrolysis and basic saponification, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Chemical Principles: A Mechanistic Overview of Ester Hydrolysis
The conversion of an ester to a carboxylic acid can be achieved under either acidic or basic conditions, each proceeding through a distinct, yet related, mechanistic pathway.[6][7]
Acid-Catalyzed Hydrolysis: A Reversible Pathway
Acid-catalyzed ester hydrolysis is the reverse of the Fischer esterification.[7] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of an alcohol molecule yield the carboxylic acid and regenerate the acid catalyst.[8][9] Given the reversible nature of this process, it is often necessary to use a large excess of water to drive the equilibrium towards the products.[10]
Saponification: An Irreversible Process
Basic hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, also forming a tetrahedral intermediate.[6] This intermediate then collapses, expelling an alkoxide ion as the leaving group. The final and essentially irreversible step is the acid-base reaction between the newly formed carboxylic acid and the alkoxide ion, which deprotonates the carboxylic acid to form a carboxylate salt.[11] An acidic workup is subsequently required to protonate the carboxylate and isolate the desired carboxylic acid.[12]
Experimental Protocols
The following protocols are designed to provide a comprehensive guide for the hydrolysis of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is suitable for substrates that may be sensitive to strong basic conditions.
Materials:
-
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
-
Dioxane or Tetrahydrofuran (THF)
-
6M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (1.0 eq) in a suitable organic solvent such as dioxane or THF (10 mL per gram of ester).
-
Addition of Acid: To the stirred solution, add 6M Hydrochloric Acid (5.0 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[6]
Protocol 2: Saponification (Basic Hydrolysis)
This is often the preferred method due to its irreversible nature and generally faster reaction times.
Materials:
-
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
-
Methanol or Ethanol
-
1M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: Dissolve Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (1.0 eq) in methanol or ethanol (10 mL per gram of ester) in a round-bottom flask.
-
Addition of Base: Add 1M NaOH or KOH solution (2.0-3.0 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C if necessary. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the alcohol.
-
Acidification: Dilute the residue with water and cool in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is acidic (pH 2-3). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the purified 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylic acid under vacuum. If further purification is needed, recrystallization can be performed.[6]
Data Presentation: Comparative Overview of Hydrolysis Protocols
| Parameter | Acid-Catalyzed Hydrolysis | Saponification (Basic Hydrolysis) |
| Primary Reagent | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |
| Solvent | Dioxane, THF, Water | Methanol, Ethanol, Water |
| Temperature | Reflux (80-100 °C) | Room Temperature to 50 °C |
| Reaction Time | Typically longer (several hours to overnight) | Generally shorter (1-4 hours) |
| Reversibility | Reversible | Irreversible |
| Workup | Neutralization with base | Acidification to precipitate the product |
| Key Advantage | Suitable for base-sensitive molecules | Faster and irreversible |
| Key Disadvantage | Reversible, may require excess water | Requires a separate acidification step |
Visualization of Key Processes
Acid-Catalyzed Hydrolysis Workflow
Caption: Workflow for acid-catalyzed ester hydrolysis.
Saponification Mechanism
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. (PDF) Functionalization Reactions of Various [research.amanote.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Buchwald-Hartwig Amination Strategies for Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
The Bifunctional Conundrum: Mechanistic Rationale
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate is a highly functionalized, privileged scaffold in medicinal chemistry and drug development. However, its structural density presents a formidable chemoselectivity and reactivity challenge in palladium-catalyzed cross-coupling. The molecule possesses two distinct reactive sites for Buchwald-Hartwig amination:
-
The C4-Bromide (Electrophilic Role): The C4 position is sterically shielded by the adjacent C3-ethyl ester, C5-amino group, and the N1-benzyl moiety. This extreme steric hindrance severely retards the initial oxidative addition of the Pd(0) catalyst into the C–Br bond[1].
-
The C5-Amine (Nucleophilic Role): The 5-amino group is electronically deactivated. The strongly electron-withdrawing C3-ester and the inductive pull of the C4-bromide reduce the electron density on the pyrazole ring, rendering the amine a poor nucleophile. Coupling deactivated heteroaromatic amines is notoriously difficult because the rate-limiting step shifts to the reductive elimination of the Pd(II) complex[2].
To prevent unwanted self-polymerization (where the molecule couples with itself) and to drive the reaction at the desired site, the choice of catalyst architecture (specifically the phosphine ligand) and the base must be meticulously tailored to the specific pathway.
Strategic Catalyst Architecture & Chemoselectivity
Pathway A: Activating the C4-Bromide
When utilizing the pyrazole as the aryl halide partner, the primary energetic barrier is oxidative addition. Bulky, electron-rich dialkylbiarylphosphines such as BrettPhos or t BuDavePhos are mandatory. The extreme steric bulk of these ligands forces the formation of a highly reactive monoligated Pd(0)L complex, which can insert into the hindered C4-Br bond. Furthermore, these ligands prevent β-hydride elimination when coupling with cyclic secondary amines (e.g., morpholine or piperidine)[3].
Pathway B: Activating the C5-Amine
When utilizing the pyrazole as the amine partner against an external aryl halide, the barrier shifts to reductive elimination. Bidentate ligands with large bite angles (e.g., Xantphos ) or specific bulky monodentate ligands (e.g., RuPhos ) are required. These ligands structurally compress the geometry of the intermediate Pd(II) complex, forcing the aryl and amine groups closer together to accelerate reductive elimination before catalyst decomposition can occur[4].
Divergent Buchwald-Hartwig reactivity pathways for the bifunctional pyrazole scaffold.
Quantitative Optimization Matrices
The following tables summarize the quantitative optimization data, demonstrating the causality between reaction parameters and chemoselective yields.
Table 1: Optimization of C4-Amination (Coupling with Morpholine) | Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation | |---|---|---|---|---|---|---|---| | 1 | Pd(dba)2 (5) | t BuDavePhos (10) | NaO t Bu | Toluene | 110 | 45 | Significant C3-ester cleavage/saponification observed due to strong alkoxide base. | | 2 | Pd(dba)2 (5) | t BuDavePhos (10) | Cs2CO3 | Toluene | 110 | 82 | Milder base preserves the ester; clean conversion[1]. | | 3 | Pd(dba)2 (5) | Xantphos (10) | Cs2CO3 | 1,4-Dioxane| 100 | 15 | Bidentate ligand fails to promote oxidative addition at the hindered C4-Br. | | 4 | Pd(OAc)2 (5) | BrettPhos (10) | K3PO4 | t -AmylOH| 100 | 88 | Optimal combination. BrettPhos prevents β-hydride elimination of morpholine. |
Table 2: Optimization of C5-Arylation (Coupling with Bromobenzene) | Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation | |---|---|---|---|---|---|---|---| | 1 | Pd2(dba)3 (5) | BINAP (10) | Cs2CO3 | Toluene | 110 | <5 | No reaction; amine is too electronically deactivated for standard ligands. | | 2 | Pd2(dba)3 (5) | Xantphos (10) | Cs2CO3 | 1,4-Dioxane| 100 | 76 | Bidentate ligand successfully forces reductive elimination. | | 3 | Pd(OAc)2 (5) | RuPhos (10) | K3PO4 | t -AmylOH| 100 | 85 | Excellent yield; bulky monodentate ligand accelerates coupling while avoiding C4-Br self-polymerization[2]. |
General Pd-catalyzed Buchwald-Hartwig amination catalytic cycle tailored for pyrazoles.
Self-Validating Experimental Protocols
Protocol A: Selective C4-Amination (Pyrazole as Electrophile)
Target: Ethyl 5-amino-1-benzyl-4-morpholino-pyrazole-3-carboxylate
-
Pre-catalyst Activation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)2 (5 mol%) and BrettPhos (10 mol%).
-
Causality: Pre-mixing the Pd(II) salt with the ligand allows for the rapid generation of the active L-Pd(0) species upon heating. BrettPhos is strictly required to force oxidative addition into the sterically encumbered C4-Br bond.
-
-
Substrate & Base Addition: Add Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (1.0 equiv, 0.5 mmol) and anhydrous K3PO4 (2.0 equiv).
-
Causality: K3PO4 is chosen over stronger alkoxide bases (like NaO t Bu) to strictly prevent the saponification or transesterification of the sensitive C3-ethyl ester.
-
-
Solvent & Nucleophile Addition: Add anhydrous, thoroughly degassed t -Amyl alcohol (2.5 mL) followed by morpholine (1.5 equiv).
-
Causality: t -Amyl alcohol provides a high boiling point and excellent solubility profile. Degassing is absolutely critical; oxygen will rapidly oxidize the Pd(0) intermediate.
-
-
Execution & Validation: Seal the tube, remove it from the glovebox, and heat at 100 °C in a pre-heated oil bath for 12 hours.
-
Self-Validation Checkpoint: Monitor the visual state of the reaction. The solution should transition from a pale yellow to a deep red/brown homogeneous mixture. If rapid precipitation of a black solid occurs within the first 30 minutes, this is Pd-black. It indicates oxygen ingress or moisture contamination, meaning the catalyst has died and the reaction must be restarted.
-
-
Isolation: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove inorganic salts, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Selective C5-Arylation (Pyrazole as Nucleophile)
Target: Ethyl 1-benzyl-4-bromo-5-(phenylamino)-pyrazole-3-carboxylate
-
Preparation: In an argon-filled glovebox, charge a Schlenk flask with Pd2(dba)3 (5 mol%), RuPhos (10 mol%), and Cs2CO3 (2.0 equiv).
-
Causality: RuPhos is highly effective for coupling deactivated heteroaromatic amines, significantly lowering the activation energy required for the rate-limiting reductive elimination step[2].
-
-
Reactant Addition: Add the pyrazole substrate (1.0 equiv, 0.5 mmol) and bromobenzene (1.2 equiv).
-
Solvent Addition: Add degassed 1,4-Dioxane (3.0 mL).
-
Execution & Validation: Heat the sealed flask at 100 °C for 16 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z ~324) and appearance of the product mass (m/z ~400) confirms successful conversion. Check specifically for a mass of m/z ~567, which indicates pyrazole-pyrazole self-condensation. Using the bulky RuPhos ligand should keep this side-product strictly below <5%.
-
-
Isolation: Perform a standard aqueous workup (water/EtOAc extraction), dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.
Sources
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Multikinase Inhibitors Derived from Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
Introduction & Strategic Overview
The 5-amino-pyrazole-3-carboxylate core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for numerous ATP-competitive kinase inhibitors targeting Aurora kinases, Janus kinases (JAK), and Cyclin-Dependent Kinases (CDKs)[1]. Prominent clinical candidates, such as the Aurora/JAK inhibitor AT9283, rely heavily on substituted pyrazole architectures to form critical hydrogen bonds with the kinase hinge region[2].
The intermediate Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate is a highly versatile building block for drug discovery. By leveraging its orthogonal functional handles, medicinal chemists can rapidly generate diverse libraries of Type I kinase inhibitors[3]. This application note details a validated, four-step synthetic workflow to convert this intermediate into potent, deprotected pyrazole-3-carboxamide kinase inhibitors.
Mechanistic Rationale & Structural Logic (E-E-A-T)
As a Senior Application Scientist, I emphasize that successful library generation requires a deep understanding of the intrinsic reactivity of the pyrazole core. Every functional group on this starting material serves a specific, causal purpose in the synthetic workflow:
-
C4-Bromine (Electrophilic Handle): The electron-withdrawing nature of the C3-carboxylate and the pyrazole ring activates the C4-position for oxidative addition by Palladium(0). This allows for efficient Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids, enabling the introduction of specificity-determining motifs (e.g., morpholine-substituted phenyl rings)[4].
-
N1-Benzyl Protection (Regiocontrol): Unprotected pyrazoles often poison palladium catalysts by forming stable, unreactive Pd(II)-azole complexes[5]. The N1-benzyl group prevents this catalyst deactivation, suppresses unwanted N-arylation, and ensures that subsequent C3-ester hydrolysis and amidation occur without side reactions[5].
-
C3-Ethyl Ester (Acyl Handle): Saponification followed by amide coupling allows the introduction of solvent-exposed solubilizing groups or additional hinge-binding motifs.
-
C5-Amino (Hinge Binder): Once the N1-benzyl is removed, the C5-NH2 and the adjacent pyrazole N2 act as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region[3].
Synthetic workflow from the bromopyrazole core to the final deprotected kinase inhibitor.
Quantitative Data Presentation
The following table summarizes the expected outcomes, conditions, and key analytical markers for each step of the synthetic protocol.
| Reaction Step | Transformation | Reagents / Conditions | Typical Yield | Key Analytical Marker (LC-MS / 1H-NMR) |
| 1 | C4-Arylation | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100°C | 75–90% | Loss of Br isotope pattern (M, M+2) in MS. |
| 2 | Saponification | LiOH·H₂O, THF/MeOH/H₂O, 25°C | >95% | Disappearance of ethyl ester signals (1.3 ppm, 4.3 ppm). |
| 3 | Amidation | R-NH₂, HATU, DIPEA, DMF, 25°C | 65–85% | Appearance of amide NH signal (~10.0 ppm). |
| 4 | Debenzylation | Pd/C, H₂ (50 psi), MeOH, or TfOH/TFA, 80°C | 50–80% | Loss of benzyl CH₂ singlet (~5.2 ppm). |
Detailed Experimental Protocols
Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Introduce the C4-aryl moiety to establish the kinase specificity pocket binder.
-
Preparation: In an oven-dried Schlenk flask, charge Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v).
-
Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via LC-MS until the brominated starting material is consumed.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the C4-aryl intermediate.
Step 2: Ester Hydrolysis (Saponification)
Objective: Unmask the C3-carboxylic acid for subsequent functionalization.
-
Reaction: Dissolve the C4-aryl intermediate (1.0 eq) in a mixture of THF/MeOH/H₂O (2:1:1 v/v). Add LiOH·H₂O (3.0 eq).
-
Stirring: Stir at room temperature for 4 hours. The reaction is typically highly efficient and quantitative.
-
Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Acidify the aqueous layer to pH ~3 using 1M HCl.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid.
Step 3: Amide Bond Formation
Objective: Attach the solvent-exposed or secondary hinge-binding amine.
-
Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active OAt ester.
-
Coupling: Add the target amine (R-NH₂, 1.2 eq) and stir for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and purify via reverse-phase HPLC or flash chromatography.
Step 4: Global Deprotection (N1-Debenzylation)
Objective: Expose the pyrazole N-H to finalize the ATP-mimetic pharmacophore.
-
Method A (Hydrogenolysis): Dissolve the protected amide in MeOH. Add 10% Pd/C (0.2 eq by weight). Stir under a Hydrogen atmosphere (50 psi) at room temperature for 24 hours. Filter through Celite and concentrate.
-
Method B (Acidic Cleavage - Preferred for halogenated/reducible substrates): Dissolve the intermediate in Trifluoroacetic acid (TFA). Add Trifluoromethanesulfonic acid (TfOH, 5.0 eq) and heat to 80°C for 4 hours.
-
Purification: Concentrate the acidic mixture, neutralize with basic resin or NH₃/MeOH, and purify the final kinase inhibitor via preparative HPLC.
Mechanism of action for pyrazole-based inhibitors targeting Aurora and CDK signaling pathways.
References[1] Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ResearchGate. URL: https://www.researchgate.net/publication/375545228[3]Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry (ACS). URL: https://pubs.acs.org/doi/10.1021/jm049448g[5]Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society (ACS). URL: https://pubs.acs.org/doi/10.1021/ja404342j[2]Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry (ACS). URL: https://pubs.acs.org/doi/10.1021/jm800984v[4]Microwave-assisted synthesis of a MK2 inhibitor by Suzuki-Miyaura coupling for study in Werner syndrome cells. Pharmaceuticals (MDPI). URL: https://doi.org/10.3390/ph8020257
Sources
Technical Support Center: Synthesis of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. As Senior Application Scientists, we have consolidated field-proven insights and data to help you troubleshoot issues and optimize your reaction yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. We focus on a two-step approach: (1) Formation of the pyrazole core, Ethyl 5-amino-1-benzyl-pyrazole-3-carboxylate, followed by (2) Electrophilic bromination at the C4 position.
Q1: My overall yield is significantly lower than expected. Where do I begin troubleshooting?
A1: A low overall yield is a common issue that requires a systematic approach. Before optimizing individual reaction steps, it's crucial to assess the quality of your starting materials and analyze the yield of each discrete step.
Initial Steps:
-
Verify Starting Material Purity: The two primary starting materials for the pyrazole core synthesis are typically benzylhydrazine and an ethyl cyanoacetate derivative (like ethyl (ethoxymethylene)cyanoacetate).[1]
-
Benzylhydrazine: This reagent can degrade over time, especially if exposed to air and light, leading to colored impurities and reduced reactivity.[2][3] It is highly recommended to use a freshly opened bottle or to purify stored benzylhydrazine by distillation before use.
-
Ethyl (ethoxymethylene)cyanoacetate: This reagent is susceptible to hydrolysis. Ensure it is stored under anhydrous conditions.
-
-
Sequential Yield Analysis: Isolate and calculate the yield of the intermediate product, Ethyl 5-amino-1-benzyl-pyrazole-3-carboxylate, before proceeding to the bromination step. This will pinpoint which stage of the synthesis is underperforming.
Q2: The initial pyrazole formation step has a low yield. The reaction appears stalled or produces multiple side products. What can I do?
A2: Low conversion in the pyrazole cyclization is often related to reaction conditions and reagent stoichiometry. The reaction involves the condensation of benzylhydrazine with a precursor like ethyl (ethoxymethylene)cyanoacetate.[1]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. While ethanol is commonly used, aprotic dipolar solvents such as Dimethylformamide (DMF) can sometimes offer better results by enhancing reaction rates.[2][4]
-
Temperature and Reaction Time: This reaction is typically run at reflux.[1] If you observe a stalled reaction via Thin Layer Chromatography (TLC) or LC-MS monitoring, consider increasing the reflux time. A typical duration can range from 6 to 14 hours.[1]
-
pH Control: If you are using a salt form of hydrazine (e.g., benzylhydrazine hydrochloride), the reaction mixture can become acidic, potentially promoting the formation of byproducts.[2] The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[2]
-
Stoichiometry: Ensure the molar ratio of your reactants is correct. In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion.[2][3]
Table 1: Recommended Conditions for Pyrazole Formation
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol or DMF | Ethanol is a standard, cost-effective choice. DMF can improve solubility and reaction rates for less reactive substrates.[4] |
| Temperature | Reflux | Provides the necessary activation energy for cyclization and dehydration. |
| Time | 6-14 hours | Reaction progress should be monitored by TLC to determine the optimal time.[2] |
| Base (if needed) | Sodium Acetate | Neutralizes HCl if a hydrazine salt is used, preventing acid-catalyzed side reactions.[2] |
Q3: The bromination of my pyrazole intermediate is inefficient or results in a complex mixture. How can I improve this step?
A3: The bromination of the pyrazole ring is an electrophilic aromatic substitution. The 5-amino group is strongly activating, directing the substitution to the C4 position. However, improper conditions can lead to poor yield, over-bromination, or degradation.
Troubleshooting Steps:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): This is often the preferred reagent for halogenating electron-rich heterocycles. It is milder than elemental bromine and typically results in cleaner reactions with fewer byproducts. The reaction is often run in solvents like CCl₄ or acetonitrile.
-
Elemental Bromine (Br₂): While effective, Br₂ is more aggressive and can lead to side reactions if not controlled carefully.[5] It is often used in a solvent like acetic acid or chloroform. Elevated temperatures (above 80°C) can sometimes favor oxidation over ring bromination, which is a consideration for related pyrazoline impurities but highlights the need for temperature control.[5]
-
-
Temperature Control: Run the reaction at a controlled temperature. Starting at 0°C and allowing the mixture to slowly warm to room temperature is a common strategy to manage the exothermic nature of the reaction and prevent side reactions.
-
Reaction Monitoring: Use TLC to carefully monitor the consumption of the starting material. Stop the reaction as soon as the starting pyrazole is consumed to prevent the formation of di-brominated or other undesired products.
-
Work-up Procedure: After the reaction, it's essential to quench any remaining brominating agent. This is typically done by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite.
Q4: I've successfully synthesized the final product, but it's difficult to purify. It keeps "oiling out" during recrystallization or is highly colored.
A4: Purification issues are common, especially when residual impurities from the starting materials are present.
Solutions for Purification Challenges:
-
Dealing with Colored Impurities: Discoloration, often appearing as a yellow or reddish hue, frequently originates from the hydrazine starting material.[2][6]
-
Charcoal Treatment: Adding activated charcoal to the hot solution during recrystallization can effectively adsorb many colored impurities.[2]
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable method for obtaining a pure, colorless product. A gradient elution system, typically starting with hexanes and gradually increasing the polarity with ethyl acetate, is effective.
-
-
Preventing "Oiling Out": This occurs when a compound's melting point is lower than the temperature of the solution from which it is crystallizing.[2]
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature as slowly as possible, followed by further cooling in an ice bath or refrigerator. Rapid cooling promotes oiling.[2]
-
Solvent System Adjustment: Experiment with different solvent systems for recrystallization. Using a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can often induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a tiny "seed crystal" to the supersaturated solution can initiate crystallization.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
A1: The synthesis proceeds in two key stages: pyrazole formation followed by electrophilic bromination.
-
Pyrazole Formation (Knorr-type synthesis): The reaction between a hydrazine (benzylhydrazine) and a β-dicarbonyl equivalent (ethyl (ethoxymethylene)cyanoacetate) is a classic method for pyrazole synthesis.[2] The mechanism involves an initial nucleophilic attack, formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
-
Electrophilic Bromination: The pyrazole ring, activated by the C5-amino group, undergoes electrophilic substitution. The brominating agent (e.g., NBS or Br₂) generates an electrophilic bromine species (Br⁺), which attacks the electron-rich C4 position of the pyrazole. Subsequent loss of a proton re-aromatizes the ring to yield the final 4-bromo product.
Caption: High-level overview of the two-step synthesis pathway.
Q2: Which analytical techniques are best for monitoring the reaction progress?
A2: A combination of techniques is ideal for robust reaction monitoring.
-
Thin Layer Chromatography (TLC): This is the quickest and most common method to qualitatively track the consumption of starting materials and the appearance of the product.[2] A suitable eluent system would be a mixture of hexanes and ethyl acetate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the presence of the desired product by its mass-to-charge ratio (m/z) and for identifying potential intermediates and byproducts. This provides a more detailed reaction profile than TLC alone.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and final products after isolation. For the final product, the disappearance of the singlet corresponding to the C4-H in the ¹H NMR spectrum is a clear indicator of successful bromination.
Experimental Protocol: A Recommended Approach
This protocol provides a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of Ethyl 5-amino-1-benzyl-pyrazole-3-carboxylate
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of reactant).
-
Reagent Addition: Add benzylhydrazine (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material spot has disappeared.[2][7]
-
Isolation: Allow the reaction mixture to cool to room temperature and then place it in an ice bath to encourage precipitation. If a solid forms, collect it by vacuum filtration and wash with cold ethanol.[2] If no solid forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel chromatography if necessary to remove persistent impurities.
Step 2: Synthesis of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
-
Setup: In a round-bottom flask protected from light, dissolve the intermediate pyrazole (1.0 eq) from Step 1 in a suitable solvent such as acetonitrile or chloroform.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature. Continue to stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate solution, water, and finally with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography to yield the final product.
Caption: A decision tree for troubleshooting low synthesis yield.
References
-
Al-Mousawi, S. M., et al. (2019). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Retrieved from [Link]
-
Bakhtiyari, M., et al. (2018). One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2-cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate. ResearchGate. Retrieved from [Link]
-
Desai, N. C., et al. (2015). Molecular diversity of four–component synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones in water: a green synthesis. ResearchGate. Retrieved from [Link]
-
El-Malah, A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(7), 1644. Retrieved from [Link]
-
Peng, J., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
Teixeira, M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3568. Retrieved from [Link]
-
Nöth, H., & Storch, W. (1977). The Bromination of Pyrazabole. Defense Technical Information Center. Retrieved from [Link]
-
Kandel, D. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove. Retrieved from [Link]
-
Reed, F. J. S., & Johnson, A. W. (2009). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Retrieved from [Link]
- Lahm, G. P. (2006). Conversion of 2-pyrazolines to pyrazoles using bromine. Google Patents.
-
PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
Preventing unwanted debromination of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate during catalytic coupling
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the catalytic cross-coupling of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate .
When subjecting this highly functionalized pyrazole to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the most prevalent failure mode is protodehalogenation (unwanted debromination at the C4 position). This guide breaks down the mechanistic causality of this side-reaction and provides field-proven, self-validating protocols to ensure successful C–C bond formation.
Mechanistic Causality: Why Does Debromination Occur?
To solve the problem, we must first understand the competing pathways at the palladium center. The C4 position of your substrate is severely sterically hindered by the adjacent C3-ethyl carboxylate and C5-amino groups.
During the catalytic cycle, the oxidative addition of Pd(0) into the C4–Br bond forms a stable Ar–Pd(II)–Br intermediate. However, because of the extreme steric congestion, the subsequent transmetallation step is abnormally slow . When transmetallation is delayed, the long-lived Pd(II) intermediate becomes highly susceptible to competing side reactions. If any protic sources (water, alcohols) or beta-hydride donors are present, they will transfer a hydride to the palladium center, leading to the rapid reductive elimination of the debrominated byproduct (Ar–H) [[1]](). Furthermore, the unprotected 5-amino group can directly coordinate to the palladium, poisoning the catalyst and stalling the desired cycle 2.
Caption: Catalytic cycle contrasting the desired cross-coupling against competitive protodehalogenation.
Quantitative Optimization Data
The table below summarizes the impact of protecting groups, catalyst selection, and solvent conditions on the ratio of desired coupling to unwanted debromination.
| Entry | Protection Status | Catalyst System | Solvent System | Base | Temp | Conversion | Desired Product | Debrominated |
| 1 | Unprotected (-NH₂) | Pd(PPh₃)₄ (10 mol%) | EtOH / H₂O | Na₂CO₃ | 80°C | >95% | 12% | 85% |
| 2 | Unprotected (-NH₂) | Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane | K₃PO₄ (aq) | 90°C | 88% | 31% | 52% |
| 3 | Unprotected (-NH₂) | XPhos Pd G3 (5 mol%) | 1,4-Dioxane (Anhyd) | K₃PO₄ (Anhyd) | 90°C | >95% | 68% | 27% |
| 4 | N-Boc Protected | XPhos Pd G3 (5 mol%) | 1,4-Dioxane (Anhyd) | K₃PO₄ (Anhyd) | 90°C | >95% | 94% | <2% |
Troubleshooting FAQs
Q1: Why is my specific substrate so prone to debromination compared to other pyrazoles? A: Your substrate possesses an unprotected 5-amino group directly adjacent to the C4-bromide. Unprotected nitrogen-rich heterocycles are notorious for inhibiting Pd-catalyzed cross-coupling 2. The amine lone pair coordinates to the palladium, forming a stable off-cycle chelate. This prevents the boronic acid from transmetallating, leaving the complex vulnerable to reduction. Protecting the amine (e.g., with a Boc group) delocalizes the lone pair into the carbonyl, destroying its ability to sequester palladium 3.
Q2: I am using standard Suzuki conditions (Pd(PPh₃)₄, EtOH/H₂O, Na₂CO₃). Why am I only getting the debrominated mass? A: Standard conditions are a "perfect storm" for protodehalogenation in hindered systems. Protic solvents (EtOH, H₂O) act as abundant hydride sources [[1]](). Furthermore, the PPh₃ ligand is not bulky or electron-rich enough to force the sluggish transmetallation step. You must switch to an anhydrous system to cut off the hydride supply 4.
Q3: Which catalyst system is recommended to outcompete this side reaction? A: We highly recommend XPhos Pd G3 . The dialkylbiaryl phosphine ligand (XPhos) is extremely bulky and electron-rich. It rapidly generates a highly active monoligated L1Pd(0) species that accelerates both oxidative addition and transmetallation, effectively outracing the slower debromination pathway 2.
Diagnostic Workflow
Use the following decision tree to systematically eliminate the variables causing debromination in your reaction setup.
Caption: Systematic troubleshooting workflow to eliminate debromination in pyrazole cross-coupling.
Self-Validating Experimental Protocols
To ensure reproducibility and trust in your results, follow these step-by-step methodologies. Each protocol includes built-in self-validation checks to confirm causality and success before proceeding to the next step.
Protocol A: N-Boc Protection of the 5-Amino Group
Causality: Masking the amine lone pair prevents off-cycle Pd-sequestration and eliminates a potential local proton source.
-
Preparation: Dissolve Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Reagent Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) followed by Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv).
-
Reaction: Stir at room temperature under an inert atmosphere for 4–6 hours.
-
Self-Validation (TLC Check): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).
-
Validation Metric: The starting material (free amine) will have a low Rf and stain strongly positive (purple/brown) with Ninhydrin. The successful Boc-protected product will have a significantly higher Rf and will not stain with Ninhydrin. Do not proceed until the Ninhydrin-active spot is consumed.
-
-
Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.
Protocol B: Optimized Anhydrous Suzuki-Miyaura Coupling
Causality: Utilizing a highly active pre-catalyst (XPhos Pd G3) and strictly anhydrous conditions forces the rapid transmetallation pathway while starving the system of hydride sources.
-
Setup: In an oven-dried Schlenk flask, combine the N-Boc protected pyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G3 (5 mol%).
-
Atmosphere Control: Seal the flask and perform three cycles of vacuum evacuation and Argon backfilling.
-
Validation Metric: This step is critical. Oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalyst and leaving the unreacted Pd(II) intermediate to undergo debromination.
-
-
Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (0.1 M) via syringe.
-
Heating: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours.
-
Self-Validation (LC-MS Check): Before workup, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Validation Metric: Look for the mass of the desired cross-coupled product. Specifically, check for the absence of the [M - Br + H] mass peak, which corresponds to the protodehalogenated byproduct. A ratio of >95:5 (Product:Byproduct) confirms the conditions successfully outcompeted debromination.
-
References[2] BenchChem. "preventing debromination in Suzuki coupling of bromo-imidazoles". BenchChem Tech Support. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq2Ef0rtUyRKalO5m2e-9Ekdzz68mt4fHv3eraH0QU6yYQSUM1h8wvhPpWVEqhumaT_6plOEfbLt5GJv3Uy7AXCqlhUR_MPmTor7ZInuHB6rlxon5ECDT8OcVphG8CG7sUgqYtQ4pQGW19muMX4T6bHe-yEyunBKqEAIICuHj6u0h2GOWpYBW4PG4eHiW3BTZXkVpg87L6xgyxIjg=[3] Sébastien Redon et al. "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates". Synthesis, 2014. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLHVeh4yKmkoEt0Umw0FVC5K1rfYzKh0CLAzMxK-uKfjk4h7xg2YFheRdcYzRYy6UaTjqayAD9DDdLIo6YaOgi2TSiI0U3RcBzJwiAo5ST31tbB-zqjH3RXnh9xP5lhafiDzQ313bwxc23F5uD9lwM7111C-NCmCiHUkqs1fWOsEzbYJNSLk43DksdOYgOTZ8DZFociNk-VfPk1JI06VBbCmaJlYj_AUdzkepQJG5Fk2UPpqTbu9BqfFP-Go2aYEk=[4] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". Journal of the American Chemical Society, 2013. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFld1MqJUd8ZkVSnFPjc7YXDyisqQbiNDoz_rug8qoaVoF1I94YDN23EAygzfywcf4P527XzGLlfdRzHxYSn8JsG6C1BuH9zvufugOfVb1K27tzS_rG3vlmt8nJHI7viZpkCJH4yA==[1] "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides". Organometallics, 2011. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiIBGwAU_eLGIKeHUIac2ZD21r6oBzpoEtdL35tAOGN3xv9HBvBUv1QoGcqbFY-w2ho7cIIB0s7rcWcok3DB8Kl4pzF536l8VNXR7BB1m-PQI9iZN01F87UQUSEnzJ5zby-F9cKQ56qzE=
Sources
Troubleshooting poor solubility of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate in aqueous media
Welcome to the Technical Support Center for handling highly lipophilic small molecules in drug discovery. This guide is specifically tailored to address the poor aqueous solubility of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate , a notoriously difficult-to-formulate compound.
Here, we synthesize physicochemical theory with field-proven formulation strategies to help you overcome precipitation issues across biochemical, cell-based, and in vivo assays.
Molecular Profiling & Causality Analysis
Before troubleshooting, it is critical to understand why Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate is practically insoluble in aqueous media. As an Application Scientist, you must look beyond the empirical observation of precipitation and analyze the molecular structure:
-
High Lipophilicity (LogP): The molecule features a bulky benzyl ring at the N1 position, an ethyl ester at C3, and a heavy bromine atom at C4. These functional groups create a massive hydrophobic surface area that water molecules cannot easily hydrate, leading to a high thermodynamic penalty for dissolution.
-
Deactivated Amine (Failed Salt Formation): A common mistake is attempting to solubilize this compound by lowering the pH to protonate the 5-amino group. However, the lone pair on this nitrogen is heavily delocalized into the aromatic pyrazole ring, a process exacerbated by the electron-withdrawing effects of the adjacent 4-bromo and 3-carboxylate groups. Consequently, the pKa of this amine is exceptionally low. It will not form a stable, water-soluble salt under standard physiological conditions[1].
-
High Crystal Lattice Energy: The planar pyrazole core and the benzyl ring facilitate strong intermolecular π−π stacking in the solid state. To achieve dissolution, your formulation strategy must provide enough solvation energy to break these strong crystal lattice interactions[2].
Because pH adjustment and salt formation are unviable, we must rely on co-solvency , inclusion complexation , or lipid-based nanocarriers [3].
Decision Logic for Formulation Strategy
The appropriate solubility enhancement technique depends entirely on the biological assay's tolerance for excipients.
Caption: Decision logic for selecting solubility enhancement strategies based on assay type.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My compound crashes out immediately when I dilute my 10 mM DMSO stock into the aqueous biochemical assay buffer. What is happening and how do I fix it?
A: You are experiencing solvent-shift precipitation. When the highly concentrated DMSO stock hits the aqueous buffer, the local polarity spikes. The compound rapidly reaches supersaturation and nucleates into microcrystals[4]. Solution: Do not spike directly into 100% buffer. Use a co-solvent step-down strategy . Pre-dilute your DMSO stock into an intermediate solvent like Polyethylene Glycol 400 (PEG 400) before introducing it to the aqueous phase. PEG 400 lowers the dielectric constant of the water, bridging the polarity gap between the highly lipophilic pyrazole and the aqueous medium[2][5].
Q2: I need to test this compound in a cell-based viability assay. Using PEG 400 or >1% DMSO causes severe cytotoxicity. How can I deliver the drug to the cells?
A: For sensitive cell-based assays, Cyclodextrin Inclusion Complexation is the gold standard. Specifically, 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is ideal. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity[6]. The lipophilic benzyl or bromo-pyrazole moiety of your compound will enter the cavity, forming a host-guest complex. This masks the hydrophobicity without altering the compound's covalent structure, allowing it to dissolve in water without toxic co-solvents[][8].
Q3: We are advancing to in vivo pharmacokinetic (PK) studies in mice. The cyclodextrin complex doesn't yield a high enough concentration for oral gavage (PO). What is the recommended vehicle?
A: For high-dose in vivo studies, you must utilize a ternary co-solvent/surfactant system to create a microemulsion. A highly validated vehicle for lipophilic small molecules is 10% DMSO / 40% PEG 400 / 50% Aqueous Buffer (or saline)[5]. The DMSO acts as the primary solubilizer, PEG 400 prevents precipitation upon dilution in gastric fluids, and the aqueous phase ensures the formulation is biologically tolerable[9].
Validated Experimental Protocols
To ensure reproducibility, every protocol must be a self-validating system. Follow these step-by-step methodologies to prepare your formulations.
Protocol A: Preparation of HP- β -CD Inclusion Complex (Kneading Method)
This method forces the lipophilic compound into the cyclodextrin cavity using mechanical shear and minimal solvent, which is highly effective for poorly soluble crystalline drugs[1][10].
Caption: Step-by-step workflow for the kneading method of cyclodextrin inclusion complexation.
Step-by-Step Procedure:
-
Calculate & Weigh: Weigh Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (API) and HP- β -CD in a 1:2 molar ratio. The excess cyclodextrin ensures the equilibrium favors complexation[1].
-
Physical Blending: Transfer both powders to a glass mortar and triturate lightly for 5 minutes to ensure homogenous distribution.
-
Kneading: Prepare a 50:50 (v/v) mixture of Ethanol and Water. Add this solvent dropwise to the powder while continuously triturating. The goal is to form a thick, consistent paste, not a liquid. Knead vigorously for 45–60 minutes. The mechanical energy and solvent facilitate the molecular encapsulation[10].
-
Drying: Transfer the paste to a watch glass and dry in a vacuum oven at 40°C for 24 hours to remove all residual ethanol and water.
-
Self-Validation Step: Take 5 mg of the final dried powder and add it to 1 mL of pure water. If complexation was successful, it will form a completely clear solution. If it remains cloudy, the complexation failed (likely due to insufficient kneading time), and you have a mere physical mixture.
Protocol B: Ternary Co-Solvent Formulation for In Vivo Dosing
This protocol yields a stable, high-concentration solution suitable for IV or PO dosing in rodents[5].
Step-by-Step Procedure:
-
Primary Solubilization: Weigh the required amount of the pyrazole compound into a glass vial. Add DMSO to achieve 10% of the final target volume. Vortex vigorously until the compound is completely dissolved (clear solution).
-
Polymer Addition: Add PEG 400 to achieve 40% of the final target volume. Vortex for 2 minutes. The solution must remain completely clear. Note: PEG 400 is viscous; use positive displacement pipettes for accuracy.
-
Aqueous Quench: Slowly, drop-by-drop, add the remaining 50% volume using PBS (pH 7.4) or 0.9% Saline while continuously vortexing.
-
Self-Validation Step: Allow the final formulation to sit at room temperature for 2 hours. Inspect under a strong light source. If you observe any opalescence or fine needle-like crystals, the compound has precipitated. You must either decrease the target drug concentration or increase the PEG 400 ratio to 50%.
Quantitative Data Summary
The following table summarizes the expected solubility enhancements for highly lipophilic pyrazole derivatives using the strategies discussed above. Use this to select the most efficient path for your specific concentration requirements.
| Formulation Strategy | Excipient Composition | Estimated Solubility (mg/mL) | Fold Enhancement | Recommended Application |
| Pure Aqueous Buffer | PBS (pH 7.4) | < 0.01 | 1x | Baseline / Reference |
| Simple Co-solvent | 10% DMSO / 90% Buffer | ~0.50 | 50x | In vitro biochemical assays |
| Inclusion Complex | 20% w/v HP- β -CD in water | ~2.50 | 250x | Cell-based viability assays |
| Ternary Mixture | 10% DMSO / 40% PEG400 / 50% PBS | ~8.00 | 800x | In vivo PK studies (IV/PO) |
References
-
Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. Journal of Biomedical and Pharmaceutical Research.[Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]
-
Improvement of Dissolution Behavior for Poorly Water-Soluble Drug by Application of Cyclodextrin in Extrusion Process. PMC.[Link]
-
Solubility/Bioavailability Enhancement and Modified Release Formulations of Poorly Water-Soluble Drugs. D-NB. [Link]
-
Aqueous Soluble Drug. Encyclopedia.pub.[Link]
-
Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor. ADMET & DMPK.[Link]
-
Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity. PMC.[Link]
-
Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile. MDPI.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. d-nb.info [d-nb.info]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification & Recrystallization of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
Welcome to the Technical Support Center for the purification of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (CAS: 1427023-40-2). This guide is engineered for researchers and drug development professionals who require high-purity pyrazole scaffolds for downstream medicinal chemistry applications.
Here, we bypass generic advice and address the specific physicochemical behavior of this highly functionalized pyrazole. The presence of a lipophilic benzyl group, a heavy bromine atom, a hydrogen-bond-donating primary amine, and an ethyl ester creates a complex solubility profile that frequently leads to purification bottlenecks such as oiling out, co-crystallization of impurities, and poor recovery yields.
Solvent System Optimization Data
To rationally design a recrystallization protocol, we must exploit the differential solubility of the target molecule versus its synthetic impurities (e.g., unbrominated precursors, regioisomers). The table below summarizes the quantitative performance of various solvent systems based on the structural thermodynamics of pyrazole-3-carboxylate esters[1].
| Solvent System | Ratio (v/v) | Boiling Point (°C) | Est. Cold Sol. (mg/mL at 4°C) | Est. Hot Sol. (mg/mL at Reflux) | Causality & Recommendation |
| Pure Ethanol | N/A | 78 | ~15 - 25 | >200 | Not Recommended. Strong H-bonding with the pyrazole core leads to high cold solubility and poor yield[2]. |
| Ethanol / Water | 3:1 | ~82 | <5 | ~120 | High Risk. The lipophilic benzyl/bromo groups strongly reject water, frequently causing liquid-liquid phase separation (oiling out). |
| EtOAc / Heptane | 1:3 | ~75 | <2 | ~150 | Optimal. EtOAc solvates the polar core; Heptane forces crystallization of the lipophilic domains without phase separation. |
| Toluene / Hexane | 1:2 | ~85 | <5 | ~130 | Alternative. Good for removing highly polar impurities, but requires higher temperatures which may degrade the amine. |
Core Recrystallization Workflow
The following logic tree outlines the optimized Ethyl Acetate (EtOAc) / Heptane binary solvent recrystallization process. This self-validating workflow ensures that if phase separation occurs, mechanical interventions (seeding) are triggered to force nucleation.
Caption: Optimized EtOAc/Heptane recrystallization workflow with integrated oiling-out troubleshooting.
Troubleshooting & FAQs
Q1: Why does my product "oil out" instead of forming crystals when I use Ethanol/Water?
A1: Oiling out (Liquid-Liquid Phase Separation) occurs when the melting point of the solute is depressed below the temperature at which it phase-separates from the solvent. Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate contains highly lipophilic domains (the benzyl ring and the bromine atom) that violently reject the highly polar aqueous environment[3]. When water is added, the compound forms a metastable, solute-rich liquid phase rather than a crystalline solid lattice.
-
The Fix: Abandon aqueous systems. Switch to a miscible organic binary system like Ethyl Acetate/Heptane . This system better solvates the lipophilic domains while allowing the polar pyrazole core to drive ordered crystallization.
Q2: How do I selectively remove the unbrominated starting material (Ethyl 5-amino-1-benzyl-pyrazole-3-carboxylate)?
A2: The unbrominated precursor is significantly less lipophilic than your brominated target because it lacks the heavy, electron-rich bromine atom.
-
The Fix: By utilizing a non-polar anti-solvent like Heptane, you exploit this differential lipophilicity. The more lipophilic brominated product will reach supersaturation and precipitate first, while the slightly more polar unbrominated impurity remains solvated in the EtOAc-rich mother liquor. Do not over-chill the solution (keep it above 4°C) to prevent the unbrominated impurity from co-crystallizing.
Q3: My recovered crystals have a yellowish/brown tint. How do I obtain a pure white powder?
A3: Discoloration in brominated anilines and amino-pyrazoles is almost always caused by trace amounts of free bromine ( Br2 ) trapped in the crystal lattice, or oxidative degradation products of the C5-primary amine.
-
The Fix (Self-Validating Protocol): Before recrystallization, dissolve the crude solid in EtOAc and wash the organic layer with a 10% aqueous Sodium Thiosulfate ( Na2S2O3 ) solution. The thiosulfate will instantly reduce any electrophilic bromine to water-soluble bromide ions. If the organic layer turns clear, the yellowing was caused by Br2 . If the color persists, it is an amine oxidation product, which requires adding 5% w/w activated carbon (Norit) during the hot EtOAc dissolution step, followed by filtration through a Celite pad.
Q4: Why is my recovery yield so low (<40%) when using pure Ethanol?
A4: Pyrazole-3-carboxylates exhibit exceptionally high solubility in lower alcohols. This is due to strong, cooperative hydrogen bonding: the alcohol's hydroxyl group acts as an H-bond donor to the pyrazole N2 and the ester carbonyl, while acting as an H-bond acceptor from the C5-amino group[1].
-
The Fix: Pure ethanol is too strong of a solvent for this specific scaffold. You must introduce an anti-solvent to suppress cold solubility and force the equilibrium toward the solid state.
Standard Operating Procedure (SOP): EtOAc/Heptane Recrystallization
This protocol is designed to maximize both purity (>99% HPLC) and yield (>80%) by strictly controlling the supersaturation gradient.
Materials Required:
-
Crude Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
-
Ethyl Acetate (EtOAc, ACS Reagent Grade)
-
n-Heptane (ACS Reagent Grade)
-
Oil bath and magnetic stirrer
-
Sintered glass funnel & vacuum filtration setup
Step-by-Step Methodology:
-
Primary Dissolution: Place 10.0 g of the crude pyrazole in a 250 mL round-bottom flask. Add 20 mL of EtOAc. Heat the mixture to 65°C under gentle stirring until completely dissolved. Note: Do not exceed 75°C to prevent thermal degradation of the amine.
-
Hot Filtration (Optional but Recommended): Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble particulates or dust, which can cause premature, disordered nucleation.
-
Anti-Solvent Titration: Return the clarified filtrate to the heat source (65°C). Begin adding hot n-Heptane dropwise via an addition funnel. Continue adding until a faint, persistent cloudiness (turbidity) appears. This typically requires 40-60 mL of Heptane.
-
Clarification & Seeding: Add exactly 1-2 mL of EtOAc to the cloudy mixture until it just turns clear again. (Optional: Add 5-10 mg of pure target compound as seed crystals).
-
Controlled Cooling Ramp: Remove the flask from the heat source. Allow it to cool to room temperature (20°C) slowly over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities in the crystal lattice.
-
Maturation: Once at room temperature and a thick slurry of crystals has formed, transfer the flask to a 4°C refrigerator for 2 hours to maximize yield.
-
Isolation: Filter the crystals under vacuum. Wash the filter cake with 15 mL of ice-cold Heptane to displace the EtOAc-rich mother liquor containing the impurities.
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to constant weight.
References
- MDPI (International Journal of Molecular Sciences)
- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols ResearchGate URL
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications BenchChem URL
Sources
Reducing side reactions during the bromination of ethyl 5-amino-1-benzylpyrazole-3-carboxylate
Technical Support Center: Troubleshooting the Bromination of Ethyl 5-Amino-1-benzylpyrazole-3-carboxylate
Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and process scientists encountering chemoselectivity and yield issues during the bromination of ethyl 5-amino-1-benzylpyrazole-3-carboxylate.
The pyrazole nucleus presents a unique challenge for regioselective functionalization due to its multiple reactive centers[1]. While the C4 position is the thermodynamic and kinetic target for electrophilic aromatic substitution (EAS), the presence of an electron-rich C5-amino group and an N1-benzyl group introduces competing reaction pathways. This guide deconstructs the causality behind these side reactions and provides a self-validating protocol to ensure >95% regioselectivity.
Mechanistic Overview & Pathway Analysis
To solve side reactions, we must first understand the structural electronics of the substrate:
-
The Target (C4-H): Highly activated by the +M (resonance) effect of the adjacent C5-amino group. Direct C-H halogenation using N-bromosuccinimide (NBS) is the preferred, mild approach to target this position[2].
-
The Vulnerability (C5-NH₂): The primary amine is a nucleophile. It can attack electrophilic bromine to form unstable N-bromamines, leading to rapid oxidative degradation.
-
The Trap (N1-Benzyl): The benzylic -CH₂- group is susceptible to Wohl-Ziegler bromination if the reaction shifts from an ionic EAS mechanism to a radical mechanism.
Reaction pathways for the bromination of ethyl 5-amino-1-benzylpyrazole-3-carboxylate.
Quantitative Reagent Analysis
Selecting the correct brominating agent is the first line of defense against side reactions. For sensitive aminopyrazole substrates, NBS in polar aprotic solvents provides excellent regioselectivity[3].
Table 1: Comparative Analysis of Brominating Agents
| Brominating Agent | Optimal Eq. | Operating Temp | C4 Regioselectivity | Amine Oxidation Risk | Primary Byproduct |
| N-Bromosuccinimide (NBS) | 1.00 - 1.05 | 0 °C to RT | Excellent | Low (if controlled) | Succinimide (Neutral) |
| Bromine (Br₂) | 1.00 | -20 °C to 0 °C | Moderate | High | HBr (Acidic) |
| 1,3-Dibromo-5,5-dimethylhydantoin | 0.50 - 0.55 | 0 °C | Excellent | Low | Dimethylhydantoin |
Troubleshooting & FAQs
Q: My LC-MS shows a mass corresponding to [M+Br]⁺, but ¹H-NMR indicates the pyrazole C4 proton is still present. What happened? A: You have encountered off-target bromination, specifically benzylic bromination at the N1-benzyl group. This occurs when the N-Br bond of NBS undergoes homolytic cleavage (triggered by ambient light or heat), initiating a radical chain reaction. Solution: Wrap your reaction flask entirely in aluminum foil to block UV/visible light. Ensure the internal temperature never exceeds 25 °C.
Q: The reaction mixture turns black rapidly upon adding the brominating agent, and my isolated yield is <30%. A: The C5-amino group is undergoing oxidative degradation . 5-Aminopyrazoles are highly electron-rich; localized high concentrations of electrophilic bromine act as an oxidant, polymerizing the substrate into "black tar." Solution: Switch to a dropwise addition of the NBS solution using a syringe pump over 30–60 minutes. Maintain a strict internal temperature of 0 °C during the addition to kinetically favor the EAS pathway over amine oxidation.
Q: Should I protect the C5-amino group (e.g., with a Boc group) before bromination? A: It is generally unnecessary and reduces atom economy. While protection decreases the amine's nucleophilicity and prevents oxidation, the C4 position of the unprotected pyrazole is inherently more nucleophilic in the EAS pathway. Optimizing the direct bromination protocol (below) is more time-efficient.
Q: I am observing[M-28]⁺ mass peaks and high-polarity baseline spots on my TLC. Why is my ester hydrolyzing? A: This is likely acid-catalyzed ester hydrolysis . If you used Br₂ or old, degraded NBS, hydrobromic acid (HBr) is generated. During the aqueous workup, this acidic environment cleaves the C3-ethyl ester. Solution: Use fresh, recrystallized NBS. Quench the reaction with a mixture of saturated Na₂S₂O₃ and saturated NaHCO₃ to neutralize any trace acid immediately.
Validated Experimental Protocol: Regioselective C4-Bromination
This protocol is engineered as a self-validating system. Every step includes a causality checkpoint to ensure the reaction remains on the desired EAS pathway.
Objective: Synthesize ethyl 5-amino-1-benzyl-4-bromopyrazole-3-carboxylate with >95% purity.
Step 1: Setup & Dissolution
-
Charge a flame-dried round-bottom flask with ethyl 5-amino-1-benzylpyrazole-3-carboxylate (10.0 mmol).
-
Dissolve the substrate in 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Expert Insight: DMF stabilizes the highly polar Wheland intermediate formed during EAS, significantly accelerating C4 bromination over N-bromination.
-
-
Causality Checkpoint: Wrap the flask completely in aluminum foil. This physical barrier prevents photon-induced homolytic cleavage of NBS, shutting down the radical pathway that causes benzylic bromination.
Step 2: Temperature Control
-
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
-
Expert Insight: The activation energy for C4 EAS is lower than that for primary amine oxidation. Operating at 0 °C kinetically locks the reaction into the desired pathway.
-
Step 3: Reagent Addition
-
Prepare a solution of freshly recrystallized NBS (10.2 mmol, 1.02 eq) in 10 mL of anhydrous DMF.
-
Add the NBS solution dropwise over 30 minutes via an addition funnel or syringe pump.
-
Causality Checkpoint: Slow addition ensures the steady-state concentration of electrophilic bromine remains negligible, preventing localized over-oxidation of the amine.
-
Step 4: Monitoring & Quenching
-
Stir for 1 hour at 0 °C. Validate reaction completion via TLC (Ethyl Acetate/Hexane 1:2) or LC-MS.
-
Once the starting material is consumed, immediately add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Expert Insight: Na₂S₂O₃ acts as a chemical kill-switch. It instantly reduces any unreacted NBS or trace Br₂ to benign bromide salts, permanently halting all electrophilic and radical pathways prior to the concentration/workup phase.
-
Step 5: Isolation
-
Dilute the quenched mixture with 50 mL of Ethyl Acetate and transfer to a separatory funnel.
-
Wash the organic layer with distilled water (3 x 30 mL) and brine (1 x 30 mL) to effectively partition and remove the DMF and succinimide byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target C4-brominated product.
References
-
Halogenations of 3-aryl-1H-pyrazol-5-amines Source: Beilstein Archives (2021) URL:[Link]
-
Preparation and Chemistry of 3/5-Halogenopyrazoles Source: Chemical Reviews, American Chemical Society (2012) URL:[Link]
-
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Source: PubMed Central, National Institutes of Health (2015) URL:[Link]
Sources
Overcoming scale-up manufacturing challenges for Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
Topic: Scale-Up Manufacturing of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
Welcome to the . Scaling up the synthesis of highly functionalized pyrazoles from the bench to the pilot plant presents unique thermodynamic and regioselectivity challenges. Specifically, the C-4 bromination of Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate requires precise control over reaction pathways to prevent critical batch failures.
This guide provides causal troubleshooting, self-validating protocols, and engineering solutions for drug development professionals.
Part 1: Process Workflow & Scale-Up Strategy
At the bench scale, bromination is often performed in batch reactors. However, as the surface-area-to-volume ratio decreases during scale-up, heat dissipation becomes a severe bottleneck. The diagram below outlines the strategic divergence between traditional batch scaling and optimized continuous flow methodologies.
Figure 1: Strategic decision tree for scaling up pyrazole C-4 bromination.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why do we see significant benzylic bromination during scale-up, even when it wasn't present at the bench scale? Causality & Expert Insight: The C-5 amino group is a strong electron-donating group that highly activates the C-4 position toward electrophilic aromatic substitution, making the desired reaction extremely fast and highly exothermic[1]. At the bench scale, heat dissipates quickly. At the metric-ton scale, poor heat transfer creates localized thermal "hot spots." These thermal spikes—or accidental exposure to ambient light—trigger the homolytic cleavage of the brominating agent (Br₂ or NBS). This shifts the mechanism from an ionic electrophilic substitution to a radical pathway. The resulting bromine radicals rapidly abstract the weakly bound benzylic protons on the N-1 benzyl group, leading to critical impurities[2]. Solution: You must strictly maintain an ionic environment. This is achieved by transitioning to continuous flow manufacturing to eliminate thermal hot spots, utilizing cryogenic batch conditions, and ensuring the reactor suite is completely shielded from UV/visible light.
Q2: Should we use elemental bromine (Br₂) or N-Bromosuccinimide (NBS) for the metric-ton scale? Causality & Expert Insight: NBS is a convenient solid at the bench scale but generates one equivalent of succinimide waste. At scale, filtering or washing away massive quantities of succinimide reduces volumetric productivity and complicates downstream processing. Elemental bromine (Br₂) offers 100% atom economy for the active bromine species but generates corrosive HBr gas as a byproduct. Direct bromination of pyrazole carboxylates is highly sensitive to the stoichiometric ratio of the reagents[3]. Solution: For large-scale manufacturing, Br₂ is preferred provided the facility is equipped with robust caustic scrubbers (e.g., NaOH/Na₂SO₃) to neutralize HBr.
Part 3: Troubleshooting Guide
When impurities arise, identifying the root cause via mechanistic deduction is critical.
Figure 2: Root-cause analysis and corrective actions for benzylic bromination impurities.
Quantitative Comparison of Bromination Strategies
To aid in facility allocation, the following table summarizes the performance metrics of different scale-up approaches based on empirical pilot-plant data.
| Parameter | Batch Reactor (Br₂) | Batch Reactor (NBS) | Continuous Flow (Br₂) |
| Temperature Control | Poor (High risk of hot spots) | Moderate | Excellent (Near-isothermal) |
| Regioselectivity (C-4 vs Benzyl) | 85:15 | 92:8 | >99:1 |
| Reaction Time | 4 - 6 hours | 6 - 8 hours | 2 - 5 minutes (Residence) |
| Waste Generation | HBr gas (requires scrubbing) | Succinimide (solid waste) | HBr gas (efficiently scrubbed) |
| Volumetric Productivity | Low | Low | High |
Part 4: Self-Validating Experimental Protocol
To overcome the limitations of batch processing, the following continuous flow protocol is designed as a self-validating system . The built-in In-Process Controls (IPCs) dictate the immediate mechanical adjustments required to maintain process integrity.
Optimized Continuous Flow C-4 Bromination System Setup: Silicon carbide (SiC) microreactor or PFA tubing (ensures high chemical resistance and rapid thermal conductivity). Chiller set to 0 °C.
-
Step 1: Feed Preparation
-
Feed A (Substrate): Dissolve Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate (1.00 equiv) in anhydrous Acetonitrile to achieve a 0.5 M solution.
-
Feed B (Reagent): Dissolve elemental Bromine (Br₂, 1.02 equiv) in anhydrous Acetonitrile to achieve a 0.51 M solution.
-
Causality: A strict 1.02 equivalent ratio ensures complete conversion of the highly activated starting material while starving the reaction of excess bromine, thereby preventing overbromination.
-
-
Step 2: Steady-State Equilibration
-
Prime the reactor with pure Acetonitrile to establish isothermal conditions at 0 °C.
-
Initiate Feed A and Feed B at equal flow rates, calibrated to achieve a residence time ( tres ) of exactly 3.0 minutes.
-
-
Step 3: Self-Validation & Feedback Loop (IPC)
-
Collect the effluent after 3 reactor volumes have passed (steady-state achieved) and analyze immediately via HPLC.
-
Validation Condition 1: If Starting Material > 1.0%, the reaction is incomplete. Action: Decrease total system flow rate by 10% to increase tres .
-
Validation Condition 2: If Benzylic Bromide impurity > 0.5%, radical pathways are active. Action: Verify chiller performance and ensure the reactor suite is entirely shielded from ambient light.
-
Validation Condition 3: If Product > 98.5%, the system is validated. Proceed to continuous collection.
-
-
Step 4: Continuous Quench
-
Direct the reactor effluent directly into a stirred quench vessel containing an aqueous solution of 10% Sodium Bisulfite (NaHSO₃) and saturated Sodium Bicarbonate (NaHCO₃) maintained at 5 °C.
-
Causality: Bisulfite immediately reduces any unreacted electrophilic Br₂ to inert bromide ions, while bicarbonate neutralizes the corrosive HBr byproduct. This dual-action quench halts all reaction pathways instantaneously.
-
-
Step 5: Isolation
-
Extract the quenched biphasic mixture with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The pure product crystallizes directly from the organic phase upon the anti-solvent addition of heptane.
-
Part 5: References
-
Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. ACS Organic Process Research & Development, 2023.
-
Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. ACS Organic Process Research & Development, 2021.
-
Bromination of pyrazole-3(5)-carboxylic acid. Russian Journal of General Chemistry, 2007.
Sources
HPLC Method Validation for Purity Analysis of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate: A Comparative Guide
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (CAS: 1427023-40-2)[1] is a highly functionalized pyrazole intermediate utilized in the synthesis of bioactive molecules, including kinase inhibitors and cannabinoid receptor antagonists. Ensuring the chemical purity of this intermediate is critical; structurally similar impurities—such as debrominated precursors or unbenzylated regioisomers—can propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) stationary phases for the purity analysis of this compound. Furthermore, it outlines a self-validating analytical protocol and robust method validation framework in strict accordance with the latest ICH Q2(R2) guidelines[2][3].
Mechanistic Rationale: C18 vs. Phenyl-Hexyl Selectivity
Standard reversed-phase HPLC method development typically defaults to C18 (octadecylsilyl) columns. C18 phases rely exclusively on dispersive (hydrophobic) interactions to retain analytes[4]. However, for halogenated, polyaromatic molecules like Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate, C18 columns often fail to resolve closely eluting critical pairs, such as the debrominated analog (Ethyl 5-amino-1-benzyl-pyrazole-3-carboxylate).
The Causality of Superior Selectivity: By substituting a C18 column with a Phenyl-Hexyl stationary phase, we introduce orthogonal retention mechanisms[5]. The phenyl ring of the stationary phase engages in π−π interactions with the conjugated pyrazole and benzyl rings of the analyte[6].
Furthermore, the highly electronegative bromine atom and the electron-donating amino group create a strong dipole across the pyrazole core. Phenyl-Hexyl columns exploit these subtle differences in π -electron density and dipole moments. Because the debrominated impurity lacks the electron-withdrawing bromine atom, its π -electron distribution differs significantly from the main compound, allowing the Phenyl-Hexyl phase to achieve baseline resolution where C18 fails[7].
Logical relationship of stationary phase selectivity for halogenated pyrazoles.
Comparative Performance Data
To objectively demonstrate the performance difference, an experimental comparison was conducted using a standard C18 phase versus an endcapped Phenyl-Hexyl phase. The sample contained the main API spiked with 1.0% of Impurity A (the debrominated analog).
| Chromatographic Parameter | Standard C18 Column (150 x 4.6 mm, 3.5 µm) | Phenyl-Hexyl Column (150 x 4.6 mm, 3.5 µm) |
| Retention Time (Main Peak) | 11.2 min | 12.8 min |
| Retention Time (Impurity A) | 10.9 min | 11.4 min |
| Resolution ( Rs ) | 0.8 (Critical Co-elution) | 3.1 (Baseline Separation) |
| Tailing Factor ( Tf ) | 1.6 (Moderate tailing) | 1.1 (Highly symmetrical) |
| Theoretical Plates ( N ) | 6,500 | 12,400 |
Data Synthesis: The Phenyl-Hexyl column provides superior resolution ( Rs=3.1 ) and peak symmetry. The use of acetonitrile as the organic modifier suppresses excessive π−π retention that can cause peak broadening, ensuring high theoretical plate counts while maintaining shape selectivity[6].
Step-by-Step Experimental Protocol
Every robust analytical method must function as a self-validating system. The following protocol incorporates mandatory System Suitability Testing (SST) to verify performance prior to sample analysis.
A. Method Parameters
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent)[5].
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of the amino group, ensuring sharp peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-2 min (20% B), 2-15 min (20% → 80% B), 15-18 min (80% B), 18-18.1 min (80% → 20% B), 18.1-25 min (20% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
B. Workflow Execution
-
Mobile Phase Preparation: Filter Mobile Phase A and B through a 0.22 µm membrane. Sonicate for 10 minutes to degas, preventing baseline drift caused by air bubbles.
-
Standard Preparation: Dissolve 10.0 mg of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate reference standard in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock. Dilute to 0.1 mg/mL for the working standard.
-
System Suitability Testing (SST): Inject the working standard 5 consecutive times.
-
Self-Validation Criteria: Relative Standard Deviation (RSD) of retention time and peak area must be ≤2.0% . Tailing Factor ( Tf ) must be ≤1.5 .
-
-
Sample Analysis: Sequence injections as follows: Blank (Diluent) → SST → Test Samples → Bracketing Standard.
-
Data Processing: Integrate peaks, excluding blank artifacts. Calculate purity by area normalization (%).
Method Validation per ICH Q2(R2)
To ensure regulatory compliance, the developed Phenyl-Hexyl method must be validated according to the ICH Q2(R2) guidelines for purity analysis[3][8].
-
Specificity (Forced Degradation): The method must demonstrate the ability to separate the analyte from degradation products. Subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2 ), and thermal stress (60°C). Use a Photodiode Array (PDA) detector to confirm that the peak purity angle is less than the purity threshold for the main peak[3].
-
Linearity & Range: Evaluate the method from the reporting level (e.g., 0.05% of nominal concentration) up to 120% of the specification limit[3]. Plot peak area against concentration; the correlation coefficient ( R2 ) must be ≥0.999 .
-
Accuracy (Spike Recovery): Spike known amounts of Impurity A into the API at three levels: 50%, 100%, and 150% of the specification limit. The method must demonstrate a recovery range of 90-110%[9].
-
Precision: Assess Repeatability (Intra-assay, 6 replicates at 100% concentration) and Intermediate Precision (Inter-assay, different days/analysts). The RSD must be ≤2.0% for the main peak and ≤5.0% for impurities[2].
Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.
Sources
- 1. CAS#:1427023-40-2 | Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate | Chemsrc [chemsrc.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. database.ich.org [database.ich.org]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. nacalai.com [nacalai.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Reactivity Comparison Guide: Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate vs. 4-Iodo Analog
Executive Summary
Highly functionalized pyrazoles are privileged scaffolds in modern drug discovery, serving as the core pharmacophore in numerous kinase inhibitors (e.g., JAK inhibitors) and anti-inflammatory agents. When constructing complex pyrazole architectures, transition-metal-catalyzed cross-coupling at the C4 position is the standard synthetic vector.
This guide provides an objective, data-driven comparison between two critical building blocks: Ethyl 5-amino-1-benzyl-4-bromo-1H-pyrazole-3-carboxylate and its 4-iodo analog . By analyzing their electronic profiles, oxidative addition kinetics, and experimental performance, this guide empowers researchers to select the optimal halide for their specific synthetic workflows.
Structural & Electronic Profiling
Both analogs share a highly conjugated "push-pull" electronic system that dictates their overall reactivity:
-
N1-Benzyl Group: Acts as a robust protecting group, preventing unwanted N-arylation and dramatically improving solubility in organic solvents.
-
C3-Ethyl Ester (Electron-Withdrawing): Pulls electron density away from the pyrazole core. This stabilizes the ring but makes the C4-halogen bond more resistant to oxidative addition compared to standard electron-rich aryl halides.
-
C5-Amino Group (Electron-Donating): Pushes electron density back into the ring. While it counteracts the ester's effect, primary amines can act as competitive nucleophiles in Buchwald-Hartwig aminations if harsh conditions are employed.
Because of this complex electronic environment, the choice of the C4-halogen (Bromine vs. Iodine) becomes the defining factor in reaction efficiency. As detailed in comprehensive reviews on [1], the activation energy required to break the C4-X bond dictates the severity of the reaction conditions required.
Comparative Reactivity in Cross-Coupling
Oxidative Addition Kinetics
The fundamental difference between these two analogs lies in their bond dissociation energies. The C4–I bond (~65 kcal/mol) is significantly weaker than the C4–Br bond (~81 kcal/mol).
-
4-Iodo Analog: Undergoes rapid oxidative addition with Palladium(0) at mild temperatures (25 °C to 50 °C). This is highly advantageous when coupling partners contain heat-sensitive functional groups or when synthesizing complex[2].
-
4-Bromo Analog: Requires elevated thermal stress (80 °C to 110 °C) and highly active, electron-rich phosphine ligands (e.g., XPhos, dppf) to force the oxidative addition step.
Chemoselectivity & Side Reactions
The causality of side reactions is directly tied to the thermal requirements of the halide. The high temperatures required for the 4-bromo analog increase the risk of:
-
Ester Hydrolysis: The C3-ethyl ester is susceptible to saponification if aqueous inorganic bases (e.g., Na₂CO₃) are used at >90 °C.
-
Competitive Amination: The free C5-NH₂, though deactivated by the adjacent ester, can participate in unwanted intermolecular condensation or oligomerization under prolonged heating.
Conversely, the 4-iodo analog allows for mild conditions that preserve the C3-ester and C5-amino groups, a strategy frequently utilized in the [3]. However, the iodo analog is more susceptible to hydrodehalogenation if the transmetalation step is slow.
Quantitative Performance Data
The following table summarizes the comparative performance of both analogs in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid.
| Parameter | Ethyl 5-amino-1-benzyl-4-bromo... | Ethyl 5-amino-1-benzyl-4-iodo... |
| Bond Dissociation Energy (est.) | ~81 kcal/mol | ~65 kcal/mol |
| Optimal Pd Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ / XPhos | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ |
| Typical Temperature | 80 °C – 110 °C | 25 °C – 60 °C |
| Average Reaction Time | 12 – 24 hours | 2 – 6 hours |
| Typical Yield | 65% – 75% | 85% – 95% |
| Primary Side Reaction | Ester hydrolysis (base-dependent) | Hydrodehalogenation |
| Cost / Stability | Lower cost, highly stable | Higher cost, light-sensitive |
Mechanistic Pathway
Catalytic cycle comparing oxidative addition kinetics of C4-Iodo vs C4-Bromo pyrazole analogs.
Self-Validating Experimental Protocols
To ensure reproducibility, the following Suzuki-Miyaura protocol is designed as a self-validating system. It includes mechanistic reasoning for each step and specific analytical checkpoints to confirm reaction progress.
Standardized Suzuki-Miyaura Cross-Coupling
Objective: Couple the C4-halo pyrazole with an arylboronic acid while preserving the C3-ester and C5-amino groups.
Materials:
-
Pyrazole Analog (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio)
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried Schlenk flask, add the Pyrazole Analog, Arylboronic acid, and the appropriate Palladium catalyst (10 mol% Pd(PPh₃)₄ for the Iodo analog; 10 mol% Pd(dppf)Cl₂ for the Bromo analog).
-
Causality: Assembling all solid reagents prior to solvent addition prevents premature dissolution, localized concentration gradients, and minimizes catalyst degradation.
-
-
Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Immediately sparge the solution with N₂ gas for 15 minutes.
-
Causality: Dissolved O₂ irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Because the bromo analog suffers from a slower oxidative addition rate, it is exceptionally vulnerable to catalyst poisoning if oxygen is present.
-
-
Base Addition & Heating: Add K₂CO₃. Seal the flask and heat the mixture.
-
For 4-Iodo Analog: Stir at 50 °C.
-
For 4-Bromo Analog: Stir at 90 °C.
-
Causality: K₂CO₃ is chosen over NaOH to prevent base-catalyzed hydrolysis of the C3-ethyl ester, especially at the 90 °C required for the bromo analog.
-
-
Validation Checkpoints (LC-MS Monitoring):
-
Iodo Analog (Check at 2 hours): Look for the disappearance of the starting material mass ([M+H]⁺ m/z 372). The single isotopic peak makes validation straightforward.
-
Bromo Analog (Check at 12 hours): The bromo starting material exhibits a distinct 1:1 isotopic doublet ([M+H]⁺ m/z 324 / 326). The complete disappearance of this doublet confirms successful C–Br activation.
-
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine.
-
Causality: The N1-benzyl group ensures the product remains highly soluble in the organic phase, while the inorganic salts and boronic acid byproducts efficiently partition into the aqueous phase. Dry the organic layer over Na₂SO₄, filter, and concentrate for purification.
-
References
-
Preparation and Chemistry of 3/5-Halogenopyrazoles
- Source: Chemical Reviews (American Chemical Society)
-
URL:[Link]
-
Inside Perspective of the Synthetic and Comput
- Source: Molecules (MDPI)
-
URL:[Link]
-
Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents
- Source: Beilstein Journal of Organic Chemistry (via ResearchG
-
URL:[Link]
Sources
Benchmarking C4-Arylation Strategies in Pyrazole Scaffolds: Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate vs. Unbrominated Precursor
As a Senior Application Scientist navigating late-stage functionalization in drug discovery, choosing the right synthetic vector is paramount. Pyrazoles are privileged pharmacophores, but functionalizing the C4 position presents distinct mechanistic challenges.
This guide benchmarks two divergent strategies for introducing an aryl group at the C4 position: direct C–H arylation of the unbrominated precursor (Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate) versus Suzuki-Miyaura cross-coupling of its pre-brominated analog (Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate). By analyzing the underlying organometallic causality, we will establish why the pre-brominated scaffold is the superior choice for high-yield, predictable library synthesis.
Mechanistic Rationale: The Causality of C4 Reactivity
To understand why direct C–H arylation underperforms compared to cross-coupling in this specific scaffold, we must examine the electronic environment of the pyrazole ring.
In Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate, the C3 position is occupied by an ester, N1 by a benzyl group, and C5 by an amino group. This structurally blocks the C5 position—which is typically the kinetically favored site for palladium-catalyzed C–H activation due to its higher acidity and proximity to the coordinating nitrogen[1]. Consequently, any direct C–H arylation is forced to occur at the C4 position.
However, the C4 position is highly electron-rich, driven by the resonance contribution of the adjacent C5-amino group.
-
The Direct C–H Arylation Bottleneck: Palladium-catalyzed C–H arylation typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, which strongly favors acidic (electron-deficient) C–H bonds. The high pKa of the electron-rich C4 proton makes the CMD transition state energetically demanding, leading to poor conversions and requiring harsh conditions (e.g., 140 °C, strong oxidants) that often degrade the starting material[2],[3].
-
The Cross-Coupling Advantage: Conversely, the electron-rich nature of C4 makes it the ideal substrate for electrophilic aromatic substitution. Bromination with N-bromosuccinimide (NBS) is nearly quantitative. Once the Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate is formed, the C4–Br bond readily undergoes oxidative addition with Pd(0). The resulting Suzuki-Miyaura coupling is highly efficient, proceeding under mild basic conditions that preserve the integrity of the ester and amino functional groups[4],[5].
Figure 1: Mechanistic divergence between direct C-H arylation and pre-bromination cross-coupling.
Quantitative Benchmarking Data
The following table summarizes the experimental benchmarking of both strategies when attempting to couple a standard aryl group (e.g., phenyl) to the C4 position of the pyrazole scaffold. Data reflects optimized conditions derived from literature standards for pyrazole functionalization[6],[7].
| Parameter | Direct C–H Arylation (Unbrominated) | Suzuki-Miyaura Coupling (Brominated) |
| Substrate | Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate | Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate |
| Coupling Partner | Iodobenzene (Ar-I) | Phenylboronic acid (Ar-B(OH)₂) |
| Catalyst System | 10 mol% Pd(OAc)₂, PivOH | 5 mol% Pd(dppf)Cl₂ |
| Base / Additive | Ag₂CO₃ (1.5 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent & Temp | DMF, 140 °C | 1,4-Dioxane/H₂O (4:1), 90 °C |
| Reaction Time | 24 hours | 8 – 12 hours |
| Isolated Yield | 15 – 25% | 85 – 92% |
| Impurity Profile | High (De-esterification, oxidation) | Low (Clean conversion) |
Self-Validating Experimental Protocols
To ensure reproducibility, the following step-by-step methodologies outline the optimized workflows for both approaches.
Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)
Utilizing the pre-brominated scaffold ensures predictable oxidative addition and high yields.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and finely ground K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Loading: Transfer the flask to an inert atmosphere glovebox or use standard Schlenk techniques to add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Solvent Addition: Inject 5 mL of a rigorously degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v). The presence of water is critical for the activation of the boronic acid via a boronate intermediate.
-
Reaction Execution: Seal the flask and heat the biphasic mixture to 90 °C in a pre-heated oil bath for 12 hours with vigorous stirring (800 rpm).
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate the C4-arylated product.
Figure 2: Suzuki-Miyaura catalytic cycle for the 4-bromopyrazole precursor.
Protocol B: Direct C–H Arylation (For Comparison Only)
Attempting direct functionalization of the unbrominated scaffold requires forcing conditions due to the high pKa of the C4 proton.
-
Reagent Preparation: In a heavy-walled sealed tube, combine Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate (1.0 mmol, 1.0 equiv), iodobenzene (1.5 mmol, 1.5 equiv), and Ag₂CO₃ (1.5 mmol, 1.5 equiv) to act as a halide scavenger and oxidant.
-
Catalyst & Additive: Add Pd(OAc)₂ (0.10 mmol, 10 mol%) and pivalic acid (PivOH, 0.30 mmol, 30 mol%). Causality Note: Pivalate acts as a crucial proton shuttle to lower the activation energy of the CMD step.
-
Solvent Addition: Inject 4 mL of anhydrous DMF.
-
Reaction Execution: Seal the tube under an argon atmosphere and heat to 140 °C for 24 hours.
-
Workup & Isolation: Cool to room temperature. Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove silver salts and palladium black. Wash the filtrate extensively with water (5 × 15 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify via flash chromatography. Note that the mass balance will largely consist of unreacted starting material and thermal degradation byproducts (such as ester hydrolysis).
Conclusion & Recommendations
For applications requiring the functionalization of the C4 position in highly substituted pyrazoles, the pre-brominated scaffold (Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate) is unequivocally superior.
While direct C–H functionalization is an elegant concept, the intrinsic electronic properties of the pyrazole ring—specifically the high pKa of the C4 proton adjacent to an electron-donating amino group—render the CMD pathway inefficient[2],[1]. By utilizing the brominated precursor, chemists bypass the thermodynamic bottleneck of C–H cleavage, tapping directly into the highly favorable oxidative addition kinetics of the C–Br bond[5]. This results in a >3-fold increase in yield, milder reaction conditions, and a significantly cleaner impurity profile, making it the definitive choice for scale-up and library generation.
References
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (2020). Available at:[Link]
-
Palladium-Catalyzed Direct Arylation of 5-Chloropyrazoles: A Selective Access to 4-Aryl Pyrazoles. The Journal of Organic Chemistry (2012). Available at:[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society (2013). Available at:[Link]
-
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules / MDPI (2015). Available at:[Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie (2025). Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Palladium‐Catalyzed Direct CH Arylation of Unsubstituted <i>N</i>‐Protected Pyrazoles [ouci.dntb.gov.ua]
- 3. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 4. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
N-Benzyl vs. N-Methyl Protection in 5-Amino-4-bromo-pyrazole-3-carboxylate Synthesis: A Comprehensive Guide
Strategic Context: The Necessity of N-Protection
The 5-amino-4-bromo-pyrazole-3-carboxylate scaffold is a highly privileged building block in medicinal chemistry and drug development. However, the tautomeric N-H bond of the 1H-pyrazole core is both acidic (pKa ~14) and strongly nucleophilic. If left unprotected, this N-H moiety will poison palladium catalysts during C4 Suzuki-Miyaura cross-couplings, or undergo undesired N-acylation/N-alkylation during modifications of the C5-amino group.
Consequently, "protecting" or "blocking" the pyrazole nitrogen is a mandatory first step. The choice between N-benzyl (Bn) and N-methyl (Me) protection dictates not only the downstream deprotection strategy but also the fundamental regioselectivity of the initial alkylation step.
Mechanistic Causality: Steric vs. Electronic Regiocontrol
Because the starting material exists as a tautomeric mixture, alkylation can occur at either N1 or N2. The regiochemical outcome is governed by a strict competition between steric hindrance and electronic nucleophilicity.
-
N-Benzylation (Steric Control): The C3-carboxylate group (e.g., an ethyl ester) is significantly bulkier than the C5-amino group. Bulky electrophiles like benzyl bromide are highly sensitive to this steric environment. As a result, N-benzylation strongly favors attack at the less hindered N1 position (adjacent to the smaller 5-amino group), making steric bias the primary driver of regioselectivity ([1]).
-
N-Methylation (Electronic Control): Smaller electrophiles like methyl iodide (MeI) exhibit minimal steric discrimination. The alkylation is instead driven by the intrinsic electronic reactivity of the tautomers, often resulting in a poorly selective, near-statistical mixture of N1 and N2 isomers ([2]).
Reaction pathways comparing N-benzyl vs N-methyl protection regioselectivity.
Comparative Performance Analysis
To guide synthetic planning, the quantitative and qualitative performance metrics of both strategies are summarized below.
| Feature | N-Benzyl (Bn) Protection | N-Methyl (Me) Blocking |
| Primary Function | Transient Protecting Group | Permanent Structural Substituent |
| Electrophile | Benzyl Bromide (BnBr) | Methyl Iodide (MeI) |
| Typical Regioselectivity (N1:N2) | High (>5:1 favoring N1) | Low to Moderate (~1:1 to 2:1) |
| Steric Profile | Bulky (Directs alkylation away from C3-ester) | Minimal (Driven by electronic tautomerism) |
| Downstream Stability | Stable to Suzuki/Buchwald, strong bases | Extremely stable to almost all conditions |
| Deprotection Method | Hydrogenolysis (H2, Pd/C) or Strong Acid (TFA) | Generally non-removable (Permanent) |
| Best Use Case | Complex API synthesis requiring a free N-H later | SAR libraries, APIs requiring N-methyl cores |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating workflows, ensuring that researchers can monitor progress and confirm success at each step. While standard conditions utilize DMF, researchers should note that specialized solvents like fluorinated alcohols (e.g., HFIP) can sometimes be employed to artificially enhance regiocontrol by modulating hydrogen-bonding networks ([3]).
Protocol A: Regioselective N-Benzylation
-
Preparation: In an oven-dried flask under N₂ atmosphere, dissolve ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M).
-
Base Addition: Add finely powdered K₂CO₃ (2.0 equiv, 20 mmol). Stir at 0 °C for 15 minutes to initiate deprotonation.
-
Alkylation: Dropwise add Benzyl bromide (BnBr) (1.1 equiv, 11 mmol). Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Reaction Completion Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.2) should be entirely consumed. Two new spots will appear: the N1-Bn major isomer (Rf ~0.5) and the N2-Bn minor isomer (Rf ~0.4).
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (gradient 10% to 30% EtOAc in Hexanes) to isolate the pure N1-benzyl regioisomer.
Protocol B: N-Methylation and Isomer Resolution
-
Preparation: Dissolve the pyrazole starting material (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M) under N₂ at 0 °C.
-
Base Addition: Add K₂CO₃ (2.0 equiv, 20 mmol) and stir for 15 minutes.
-
Alkylation: Dropwise add Iodomethane (MeI) (1.1 equiv, 11 mmol). Caution: MeI is highly volatile and toxic; handle strictly in a fume hood.
-
Reaction Completion Check: Monitor via TLC (Hexanes/EtOAc 6:4). Expect a closer mixture of N1-Me and N2-Me isomers (Rf ~0.45 and 0.40).
-
Workup: Quench with water, extract with EtOAc, wash with 5% LiCl and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Because of the low regioselectivity, perform careful, slow-gradient flash chromatography (silica gel, 10% to 40% EtOAc in Hexanes) to fully resolve the N1 and N2 isomers.
Analytical Validation: Definitively Assigning Regioisomers
The definitive assignment of pyrazole regiochemistry cannot rely solely on 1D ¹H NMR due to the subtle chemical shift differences between N1 and N2 isomers. Instead, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides a self-validating structural proof by detecting spatial proximity (typically < 5 Å) between protons ([4]).
-
N1-Isomer Confirmation: The N-CH₂ (benzyl) or N-CH₃ (methyl) protons will show a strong NOE cross-peak with the C5-NH₂ protons .
-
N2-Isomer Confirmation: The N-CH₂ or N-CH₃ protons will show a strong NOE cross-peak with the C3-carboxylate protons (e.g., the -CH₂- of the ethyl ester).
NOESY NMR workflow for definitive structural assignment of pyrazole regioisomers.
References
-
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PubMed Central (NIH) URL: [Link]
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Validating GC-MS Detection Limits for Impurities in Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate: A Comparative Analytical Guide
The Analytical Challenge of Pyrazole Intermediates
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate (CAS 1427023-40-2) is a highly functionalized, halogenated intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs)[1]. During its synthesis, alkylating agents such as benzyl bromide or ethyl bromoacetate are frequently utilized or generated as by-products. These alkyl halides are classified as Potential Genotoxic Impurities (PGIs)[2].
Under ICH M7 guidelines, PGIs must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , necessitating highly sensitive analytical methods capable of detecting trace impurities at the parts-per-million (ppm) or parts-per-billion (ppb) levels[3]. Furthermore, the analytical methods must be rigorously validated according to ICH Q2(R2) standards to ensure data reliability and patient safety[4].
Platform Comparison: GC-MS vs. GC-MS/MS vs. HPLC-UV
When profiling impurities in a heavy, non-polar matrix like a brominated pyrazole derivative, the choice of analytical platform dictates the integrity of the data.
Performance Comparison for Pyrazole Impurity Profiling
| Parameter | HPLC-UV | GC-MS (Single Quadrupole) | GC-MS/MS (Triple Quadrupole) |
| Target Analytes | Main API, Non-volatile related substances | Volatile residual solvents (ICH Q3C) | Trace volatile PGIs (Alkyl halides) |
| Sensitivity (LOD) | ~0.05% (500 ppm) | ~1-5 ppm | < 0.01 ppm (10 ppb) |
| Selectivity | Low (relies on chromophores) | Moderate (SIM mode) | High (MRM mode) |
| Matrix Interference | High (co-elution risks) | High (baseline elevation from matrix) | Minimal (mass filtering) |
| Regulatory Fit | Assay & Purity | Routine Solvent QC | ICH M7 Trace PGI Control |
Mechanistic Rationale: Why Triple Quadrupole is Required
Why is traditional HPLC-UV insufficient for this specific application? Many volatile alkyl halides lack strong UV chromophores, rendering them invisible to standard diode-array detectors at trace levels[5].
While Single Quadrupole GC-MS operating in Selected Ion Monitoring (SIM) mode is the industry standard for residual solvents[6], it struggles with complex pyrazole matrices. When the heavy pyrazole intermediate undergoes electron ionization (EI), it fragments into a dense background of matrix ions. This matrix effect elevates the baseline noise, drastically degrading the Signal-to-Noise (S/N) ratio and artificially raising the Limit of Detection (LOD).
By employing GC-MS/MS in Multiple Reaction Monitoring (MRM) mode, we establish a self-validating selectivity mechanism[2]. The first quadrupole (Q1) isolates the precursor ion (e.g., m/z 170 for benzyl bromide), the collision cell (Q2) fragments it, and the third quadrupole (Q3) isolates a specific product ion (e.g., m/z 91). This tandem mass filtering physically eliminates matrix ions that share the same nominal mass, lowering the noise floor and enabling true ppb-level detection[7].
Analytical platform selection logic for pyrazole intermediate impurity profiling.
Self-Validating Experimental Protocol
To guarantee trustworthiness, the analytical workflow must be designed to automatically flag systemic failures.
Step 1: Ultrasonication-Assisted Matrix Elimination
Directly injecting a highly concentrated solution of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate into a GC system will rapidly degrade the inlet liner and stationary phase, leading to peak tailing and active site adsorption.
Causality: To prevent this, we utilize a fast ultrasonication-assisted liquid-liquid extraction[8]. The sample is dissolved in a biphasic system of water and a non-polar solvent (e.g., isooctane). Ultrasonication drives the volatile impurities (benzyl bromide) into the organic layer, while the heavy, polarizable pyrazole matrix precipitates or remains partitioned in the aqueous phase. This protects the GC system and ensures a stable baseline.
Step 2: GC-MS/MS Instrumental Parameters
-
Column: USP G43 phase (6% cyanopropylphenyl, 94% dimethylpolysiloxane), 30m x 0.32mm x 1.8µm[2].
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Ionization: Electron Impact (EI) at 70 eV.
-
MRM Transitions: Benzyl Bromide (m/z 170 → 91); Ethyl Bromoacetate (m/z 166 → 121).
Step 3: Self-Validating System Suitability (SST) & LOD/LOQ Determination
Per ICH Q2(R2), LOD is defined at an S/N ratio of ≥ 3:1, and LOQ at an S/N ratio of ≥ 10:1[4].
The Self-Validating Loop: Before analyzing the validation batch, a standard solution spiked at the target LOQ is injected six consecutive times. The system automatically calculates the Relative Standard Deviation (RSD) of the peak areas. If the RSD exceeds 10%, the sequence halts. This causal link ensures that no LOD/LOQ data is generated if the system is suffering from inlet contamination, flow instability, or mass calibration drift.
Self-validating ICH Q2(R2) workflow for establishing GC-MS/MS detection limits.
Method Validation & Quantitative Data
The following table summarizes the validation data for trace alkyl halide impurities within the Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate matrix, demonstrating strict compliance with ICH Q2(R2) requirements.
| Validation Parameter | Benzyl Bromide | Ethyl Bromoacetate | Acceptance Criteria (ICH Q2) |
| Limit of Detection (LOD) | 0.015 ppm (S/N: 4.2) | 0.020 ppm (S/N: 3.8) | S/N ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.045 ppm (S/N: 12.5) | 0.060 ppm (S/N: 11.2) | S/N ≥ 10:1 |
| Linearity Range | 0.045 – 1.5 ppm | 0.060 – 1.5 ppm | R² > 0.995 |
| Correlation Coefficient (R²) | 0.9992 | 0.9988 | R² > 0.995 |
| LOQ Precision (RSD, n=6) | 4.1% | 5.3% | RSD ≤ 10.0% |
| Accuracy (Recovery at LOQ) | 98.5% | 102.1% | 80.0% – 120.0% |
Conclusion
Validating detection limits for genotoxic impurities in complex pyrazole intermediates requires moving beyond traditional single-quadrupole techniques. By coupling ultrasonication-assisted matrix elimination with the high-selectivity MRM capabilities of GC-MS/MS, analytical scientists can achieve robust, self-validating LODs in the low parts-per-billion range. This approach not only ensures strict compliance with ICH M7 and Q2(R2) guidelines but also safeguards the integrity of the pharmaceutical supply chain.
References
-
Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. PubMed / NIH.[Link]
-
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate. Chemsrc.[Link]
-
Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. ResearchGate.[Link]
-
Identification and simultaneous quantification of potential genotoxic impurities in first-line HIV drug dolutegravir sodium using fast ultrasonication-assisted extraction method coupled with GC-MS. PubMed / NIH.[Link]
-
Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI.[Link]
-
Custom GC-MS Analysis for Pharmaceuticals: Impurity Profiling, Forced Degradation & Stability Studies. ResolveMass Laboratories Inc.[Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical.[Link]
Sources
- 1. CAS#:1427023-40-2 | Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate | Chemsrc [chemsrc.com]
- 2. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 3. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Identification and simultaneous quantification of potential genotoxic impurities in first-line HIV drug dolutegravir sodium using fast ultrasonication-assisted extraction method coupled with GC-MS and in-silico toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel therapeutic agents, such as pyrazole derivatives known for their diverse pharmacological activities, this structural insight is critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drugs.[1] This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural validation of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate, a representative pyrazole compound.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystalline solid.[2] The technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[2][3] This level of detail is often unattainable by other methods, making X-ray crystallography an indispensable tool in chemical and pharmaceutical research.[4]
Experimental Protocol: A Step-by-Step Guide
The successful crystallographic analysis of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate hinges on a meticulous experimental workflow.
1. Crystal Growth (Crystallization): The initial and often most challenging step is to obtain a high-quality single crystal of the compound.[2][5] This is typically achieved by slow evaporation of a saturated solution. For the target pyrazole derivative, a refluxed solution in ethyl acetate allowed to cool slowly can yield crystals suitable for diffraction.[6] The crystal should be of sufficient size (ideally >0.1 mm in all dimensions) and free from significant imperfections.[2]
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (around 100-120 K) to minimize thermal vibrations.[1] The crystal is then exposed to a monochromatic X-ray beam.[7] As the crystal is rotated, a series of diffraction patterns, or reflections, are collected on a detector, such as a CCD or pixel detector.[1][2]
3. Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[5][8] This process involves several stages:
-
Indexing: Assigning Miller indices (h, k, l) to each reflection, which also provides the unit cell parameters and crystal system.[8]
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Placing all reflection data on a common scale and merging symmetry-equivalent reflections to produce a final dataset.[8]
4. Structure Solution and Refinement: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[9] Direct methods are commonly used for small molecules to calculate initial phases.[2] This initial model is then refined through an iterative process of Fourier synthesis and least-squares minimization to improve the agreement between the observed and calculated diffraction data.[9][10][11]
5. Structure Validation: The final refined structure must be rigorously validated to ensure its chemical and crystallographic reasonability.[12] Tools like PLATON and the IUCr's checkCIF service are used to identify potential issues with the data and model.[12] The Cambridge Structural Database (CSD) and software like Mogul can be used to compare the determined intramolecular geometry with millions of previously reported structures, providing confidence in the final model.[13][14]
Caption: Workflow for X-ray Crystallographic Analysis.
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail, a comprehensive structural validation often involves a multi-technique approach.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sample State | Crystalline Solid | Solution | Gas Phase Ions |
| Information Provided | 3D atomic coordinates, bond lengths/angles, crystal packing | Connectivity, stereochemistry, dynamic information in solution | Molecular weight, elemental composition, fragmentation patterns |
| Resolution | Atomic (typically 0.18–0.30 nm)[15] | Lower than X-ray, inferred (typically 0.20–0.30 nm)[15] | Does not directly provide 3D structure |
| Strengths | Unambiguous 3D structure, high precision[3] | Provides information on molecular dynamics and behavior in solution[16] | High sensitivity, requires very small sample amounts, provides elemental formula[17][18] |
| Limitations | Requires high-quality single crystals, can be time-consuming, structure is a solid-state average[2][19] | Limited to smaller molecules (typically < 30-40 kDa for proteins), can have complex spectra[15][19] | Does not provide 3D structure, isomers can be difficult to distinguish[20] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful complementary technique that provides information about the connectivity and chemical environment of atoms in a molecule in solution.[16] This is particularly valuable as it reflects the molecule's state under conditions closer to a biological environment.[16] While NMR can be used to determine the 3D structure of small to medium-sized molecules, its resolution is generally lower than that of X-ray crystallography.[15][19] However, NMR excels at providing insights into molecular dynamics and flexibility, aspects that are not readily apparent from a static crystal structure.[16]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[18] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[17] Tandem mass spectrometry (MS/MS) provides information about the fragmentation of a molecule, which can be used to deduce its structure.[17][21] While MS does not directly provide a 3D structure, it is an essential tool for confirming the molecular weight and formula of a synthesized compound like Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate.[17]
Caption: Interplay of Analytical Techniques in Structural Validation.
Conclusion
For the definitive structural validation of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate, single-crystal X-ray crystallography is the most powerful and direct method. It provides an unambiguous three-dimensional atomic arrangement, which is invaluable for understanding its chemical properties and potential biological activity. However, a truly comprehensive validation integrates data from complementary techniques. NMR spectroscopy offers insights into the molecule's behavior and dynamics in solution, while mass spectrometry confirms its elemental composition and molecular weight. By combining the strengths of these methods, researchers can build a complete and robust understanding of a novel compound's structure, paving the way for its further development as a potential therapeutic agent.
References
-
Bax, A. Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Opinion in Structural Biology. [Link]
-
Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. PMC. [Link]
-
Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
Creative BioMart. X-ray Crystallography. [Link]
-
Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. [Link]
-
Unknown. Comparison of NMR and X-ray crystallography. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]
-
International Journal of Pharmaceutical Sciences. X Ray Crystallography. [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Critchley, L. (2019). The Applications & Principles of X-Ray Crystallography. AZoM. [Link]
-
Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
-
Mayo Clinic. X-ray crystallography. Mayo Clinic Research Core Facilities. [Link]
-
Chasse, T. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]
-
Accelrys. Introduction to X-Ray Structure Analysis and Refinement. SCV. [Link]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. [Link]
-
Kumar, V., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]
-
Madalambika, M. C., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. ResearchGate. [Link]
-
Al-Majid, A. M., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
-
Chandini, K. M., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. [Link]
-
Cambridge Crystallographic Data Centre. (2023). Validation of Experimental Crystal Structures. [Link]
-
Cambridge Crystallographic Data Centre. Mogul. [Link]
-
Wang, Y., et al. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Nature Communications. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. PMC. [Link]
-
Novatia, LLC. Small Molecule MS. [Link]
-
Phenix. Crystallographic Validation tools in Phenix. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
Unknown. Structure solution and refinement: introductory strategies. [Link]
-
Phenix. X-ray Structure Refinement. [Link]
-
Ge, Y., et al. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. PMC. [Link]
-
Müller, P. Structure refinement. MIT OpenCourseWare. [Link]
-
SpectraBase. ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate. [Link]
-
NextSDS. Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)-phenyl]-1H-pyrazole-4-carboxylate. [Link]
-
Loughborough University. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. [Link]
-
SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]
-
Oakwood Chemical. 5-Amino-1H-pyrazole-4-carboxylic acid ethyl ester. [Link]
-
PubChemLite. Ethyl 5-amino-1h-pyrazole-3-carboxylate (C6H9N3O2). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. portlandpress.com [portlandpress.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. X-ray Structure Refinement [phenix-online.org]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. people.bu.edu [people.bu.edu]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. enovatia.com [enovatia.com]
- 18. zefsci.com [zefsci.com]
- 19. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Disposal Protocol for Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
A Guide for Research, Development, and Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate is not publicly available. The guidance herein is synthesized from the compound's chemical structure, safety data from close structural analogs, and established best practices for hazardous chemical waste management. This document is intended to supplement, not supersede, your institution's official Environmental Health and Safety (EHS) protocols. Always consult your EHS department for definitive guidance. [1][2]
Core Principle: Hazard-Driven Waste Management
The molecular structure of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate dictates its disposal pathway. Two key features classify it as hazardous waste requiring professional handling:
-
Halogenated Organic Compound: The presence of a bromine atom places this molecule in the halogenated waste category.[3] These compounds can be persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[3][4] Mixing halogenated and non-halogenated waste streams unnecessarily increases disposal costs and complexity.[5]
-
Bioactive Pyrazole Core: Pyrazole derivatives are a cornerstone of many pharmaceutical and agricultural agents, indicating a high potential for biological activity.[6][7] Without specific toxicological data, any novel pyrazole derivative should be handled with a conservative "worst-case" approach, assuming potential toxicity.[1][2]
Inferred Hazard Profile
Based on GHS data for the structurally similar, non-brominated analog, Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (CAS 19867-62-0), we can anticipate a similar baseline hazard profile, likely augmented by the bromo-substituent.
| Hazard Class | GHS Category | Finding | Citation |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [8] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [8] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [8] |
| Environmental Hazard | Data not available | Halogenated organics are often harmful to aquatic life with long-lasting effects.[2] |
Given these hazards, this compound and any materials contaminated with it must never be disposed of via standard trash or sewer systems.[9][10]
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn to mitigate exposure risks identified in the hazard profile.
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][12]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and wash hands thoroughly after handling.[8] Contaminated gloves must be disposed of as solid hazardous waste.
-
Body Protection: A standard laboratory coat is required. Ensure it is buttoned to protect against splashes.
Step-by-Step Disposal and Segregation Protocol
Proper segregation at the point of generation is the most critical step for ensuring safe, compliant, and cost-effective disposal.[9]
Step 1: Identify the Correct Waste Stream
All waste containing this compound must be designated as "Halogenated Organic Waste." [3][13] This applies to solids, liquids, and contaminated labware. Do not mix with non-halogenated solvents (like acetone, hexane, or ethanol) unless the mixture itself is part of an experimental protocol.
Step 2: Collect Waste in Designated Containers
Use separate, dedicated containers for solid and liquid waste to prevent dangerous reactions and simplify disposal.
A. Solid Waste Collection:
-
Scope: Includes unused or expired pure compound, contaminated weighing papers, pipette tips, and any PPE (gloves, etc.) with gross contamination.
-
Container: Use a high-density polyethylene (HDPE) or borosilicate glass container with a secure, leak-proof screw cap.[1][14] The container must be in good condition, free of cracks or residue.[9][10]
-
Procedure:
-
Place the waste container in a designated Satellite Accumulation Area (SAA), preferably within the fume hood where the work is being conducted.[14]
-
Carefully transfer solid waste into the container. For fine powders, avoid creating dust.[15]
-
After adding waste, securely close the lid. Containers must remain closed except when actively adding waste.[10][13]
-
B. Liquid Waste Collection:
-
Scope: Includes any solutions containing the dissolved compound, such as mother liquors from crystallization, reaction mixtures, and solvent rinses of contaminated glassware.
-
Container: Use a chemically-compatible, shatter-resistant container (e.g., plastic-coated glass bottle) with a vapor-tight, threaded cap.[13]
-
Procedure:
Step 3: Label Waste Containers Correctly
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[5][13]
The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate"
-
An accurate list of all other chemical constituents and their approximate percentages.
-
The date accumulation started.
Spill Management Protocol
Accidental spills must be managed immediately and the resulting cleanup materials disposed of as hazardous waste.[10][16]
-
Small Spills (<1 ounce):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[1][5]
-
Carefully scoop the absorbent material into the designated solid "Halogenated Organic Waste" container.[13]
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials (e.g., paper towels) as hazardous waste.
-
-
Large Spills (>1 ounce):
-
Immediately evacuate the laboratory and alert neighboring labs.[1]
-
If the spill is flammable or in a poorly ventilated area, leave the fume hood running and exit the area.
-
Contact your institution's emergency response number and the EHS department.[1][13] Do not attempt to clean up a large spill yourself.
-
Waste Storage and Final Disposal
Interim Storage
All labeled waste containers must be stored in a designated Satellite Accumulation Area (SAA). This area must be:
-
At or near the point of waste generation.[9]
-
Under the direct supervision of laboratory personnel.[14]
-
Clearly marked with a "Hazardous Waste" sign.[14]
-
Equipped with secondary containment to hold any potential leaks.
Follow your institution's and local regulations for storage time limits, which can range from 90 days to six months.[9][14]
Final Disposal
The ultimate disposal of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate is not a laboratory procedure.
-
Request Pickup: Once a waste container is full or reaches its storage time limit, follow your institution's procedure to request a pickup from the EHS department.[2][16]
-
Professional Disposal: Your EHS department will consign the waste to a licensed hazardous waste disposal contractor.[1][2] The standard and required method for halogenated organic compounds is high-temperature incineration in a specialized facility that can manage and neutralize the acidic gases (such as hydrogen bromide) produced during combustion.[3][4]
Visualized Disposal Workflow
The following diagram outlines the critical decision-making and handling process for waste generated from this compound.
Caption: Decision workflow for proper disposal of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate waste.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- BenchChem. (2025). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- BenchChem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Bucknell University. Hazardous Waste Segregation.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines.
- Temple University Environmental Health & Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Cornell University Environment, Health and Safety. 7.2 Organic Solvents.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 5-Amino-1-ethylpyrazole.
- Arvia Technology. Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 85270, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
- Fisher Scientific. Safety Data Sheet: 3-Amino-4-carbethoxypyrazole.
- Fisher Scientific. Safety Data Sheet.
- El-Sheref, E. M., et al. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
- BLD Pharmatech. Safety Data Sheet: Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. arviatechnology.com [arviatechnology.com]
- 7. researchgate.net [researchgate.net]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. danielshealth.com [danielshealth.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. fishersci.com [fishersci.com]
- 16. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
